N-Phenethylbenzamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVRGGJTJDTVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186443 | |
| Record name | Benzamide, N-(2-phenylethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3278-14-6 | |
| Record name | N-Phenethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3278-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-(2-phenylethyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3278-14-6 | |
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| Record name | 3278-14-6 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Benzamide, N-(2-phenylethyl)- (9CI) | |
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| Record name | Benzamide, N-(2-phenylethyl) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Phenethylbenzamide from Phenethylamine and Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-phenethylbenzamide, a valuable scaffold in medicinal chemistry and drug discovery. The document details the prevalent synthetic methodology, experimental protocols, and characterization of the final product, presented in a format tailored for scientific professionals.
Introduction
This compound and its derivatives are a class of organic compounds that have garnered significant interest in the field of drug discovery. The core structure, combining a phenethylamine moiety—a common feature in neurotransmitters and psychoactive drugs—with a versatile benzamide group, allows for extensive functionalization to modulate physicochemical and biological properties. This makes this compound a key intermediate in the synthesis of a wide range of biologically active molecules. The most common and efficient method for its preparation is the Schotten-Baumann reaction.[1]
The Schotten-Baumann Reaction
The synthesis of this compound from phenethylamine and benzoyl chloride is typically achieved via the Schotten-Baumann reaction. This method involves the acylation of an amine with an acid chloride in the presence of a base.[2] The reaction is generally performed in a two-phase system, consisting of an organic solvent to dissolve the reactants and an aqueous phase containing the base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][3]
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of phenethylamine attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion, and after deprotonation by the base, the stable this compound is formed.[4]
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials:
-
Phenethylamine
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.0 eq.) in dichloromethane.
-
Addition of Base: Prepare a 10% aqueous solution of sodium hydroxide. Add the NaOH solution to the flask containing the phenethylamine solution. Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.0-1.5 eq.) in a minimal amount of dichloromethane and transfer it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.[5]
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude this compound by recrystallization from ethanol to afford a white crystalline solid.[6]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Molar Ratios | ||
| Phenethylamine | 1.0 | [5] |
| Benzoyl Chloride | 1.0 - 1.5 | [5] |
| Sodium Hydroxide | 1.5 - 3.0 | [5] |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C (addition), Room Temperature (reaction) | [5] |
| Reaction Time | 2 - 3 hours | [5] |
| Product Characterization | ||
| Molecular Formula | C₁₅H₁₅NO | [7] |
| Molecular Weight | 225.29 g/mol | [7] |
| Melting Point | 115 - 116 °C | [6] |
| Yield | Up to 99% | [5] |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of both the phenethyl and benzoyl groups, as well as the ethyl bridge. Based on the closely related N-benzylbenzamide, the following assignments can be predicted.[8]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 | d | 2H | Protons ortho to C=O |
| ~ 7.2-7.5 | m | 8H | Aromatic protons |
| ~ 6.4 | br s | 1H | N-H |
| ~ 3.7 | q | 2H | -CH₂-N |
| ~ 2.9 | t | 2H | Ar-CH₂- |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl bridge. Predicted chemical shifts based on N-benzylbenzamide are as follows.[8]
| Chemical Shift (δ, ppm) | Assignment |
| ~ 167 | C=O |
| ~ 138 | Quaternary aromatic carbon |
| ~ 134 | Quaternary aromatic carbon |
| ~ 131 | Aromatic C-H |
| ~ 129 | Aromatic C-H |
| ~ 128 | Aromatic C-H |
| ~ 127 | Aromatic C-H |
| ~ 41 | -CH₂-N |
| ~ 36 | Ar-CH₂- |
Visualizations
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. This compound | C15H15NO | CID 95083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
An In-Depth Technical Guide to N-Phenethylbenzamide: Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenethylbenzamide is a chemical compound with growing interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this molecule.
Physicochemical Properties
This compound is a white solid organic compound.[1] Its core structure consists of a benzamide group attached to a phenethyl moiety. The key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅NO | [1] |
| Molecular Weight | 225.28 g/mol | [1] |
| Melting Point | 115.0 to 119.0 °C | |
| Boiling Point | 439.0 ± 24.0 °C (Predicted) | |
| Solubility | Soluble in Deuterated Chloroform. Insoluble in water; soluble in organic solvents such as ethanol and dichloromethane. | [1] |
| Appearance | White to light yellow powder/crystal | |
| pKa (Predicted) | 14.56 ± 0.46 |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
A common and effective method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of phenethylamine with benzoyl chloride in the presence of a base.[2][3][4][5]
Materials:
-
Phenethylamine
-
Benzoyl chloride
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or other drying agent
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve phenethylamine in dichloromethane.
-
Add an equimolar amount of 10% aqueous sodium hydroxide solution to the mixture.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add an equimolar amount of benzoyl chloride to the reaction mixture.
-
Continue stirring vigorously for 15-30 minutes. The reaction is typically complete when the smell of benzoyl chloride is no longer apparent.[2]
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound.
Purification by Recrystallization
The crude this compound can be purified by recrystallization from ethanol to obtain a crystalline solid.[2][6]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water (optional, as an anti-solvent)
-
Heating apparatus (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a short period.
-
Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization. For improved yield, the flask can be subsequently placed in an ice bath.
-
If crystallization is slow or incomplete, a small amount of a poor solvent (anti-solvent) like water can be added dropwise to the point of cloudiness, followed by gentle reheating until the solution is clear again, and then slow cooling.[7]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven or air-dry to obtain pure this compound.
Spectral Data and Interpretation
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound can be confirmed using ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are detailed below.
¹H NMR (Proton NMR):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.80 | Multiplet | 10H | Aromatic protons (from both phenyl rings) |
| ~6.4 (broad) | Singlet | 1H | N-H proton of the amide |
| ~3.60 | Quartet | 2H | -CH₂- group adjacent to the nitrogen |
| ~2.90 | Triplet | 2H | -CH₂- group adjacent to the phenyl ring |
¹³C NMR (Carbon NMR):
| Chemical Shift (ppm) | Assignment |
| ~167.5 | C=O (amide carbonyl) |
| ~127-138 | Aromatic carbons |
| ~44.2 | -CH₂- group adjacent to the nitrogen |
| ~35.5 | -CH₂- group adjacent to the phenyl ring |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~3060 | C-H stretch | Aromatic |
| ~2930 | C-H stretch | Aliphatic |
| ~1630 | C=O stretch | Amide (Amide I band) |
| ~1540 | N-H bend | Amide (Amide II band) |
| ~1450, 1495 | C=C stretch | Aromatic |
Biological Activities and Potential Signaling Pathways
This compound and its derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antioxidant properties.[1]
Antimicrobial Activity
Derivatives of this compound have shown potential as antimicrobial agents. While the precise mechanism of action is not fully elucidated for the parent compound, related benzamide derivatives are known to interfere with bacterial cellular processes.[8] One potential mechanism is the disruption of the bacterial cell envelope, which includes the cell wall and cell membrane.[5] Another possible mode of action is the inhibition of essential bacterial enzymes or interference with protein synthesis.[9][10]
Antioxidant Activity
This compound has been reported to possess antioxidant activity.[1] While the specific signaling pathways are still under investigation, phenolic compounds and other aromatic amides are known to exert their antioxidant effects through various mechanisms. These include direct scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant pathways, such as the Nrf2-Keap1 pathway.[6][11] Activation of the Nrf2 pathway leads to the transcription of a battery of antioxidant and cytoprotective genes.[4]
Conclusion
This compound is a versatile molecule with well-defined physicochemical properties and established synthetic routes. Its potential biological activities, particularly as an antimicrobial and antioxidant agent, make it a compound of significant interest for further research and development. This technical guide provides a foundational understanding of this compound, offering detailed protocols and data to aid scientists in their future investigations and applications of this promising compound.
References
- 1. This compound | C15H15NO | CID 95083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Profiling Environmental Chemicals for Activity in the Antioxidant Response Element Signaling Pathway Using a High Throughput Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Antibacterial Candidates with New Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bacteriostatic Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to N-Phenethylbenzamide (CAS 3278-14-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenethylbenzamide (CAS 3278-14-6) is a synthetic organic compound belonging to the benzamide class of molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and a review of its known and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes key quantitative data in tabular format, provides detailed experimental methodologies, and includes visualizations of chemical synthesis and potential biological pathways to facilitate a deeper understanding of this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. It is characterized by the presence of a benzamide core with a phenethyl group attached to the nitrogen atom. Its chemical structure and key properties are summarized below.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3278-14-6 | [1] |
| Molecular Formula | C₁₅H₁₅NO | [1] |
| Molecular Weight | 225.29 g/mol | [1] |
| IUPAC Name | N-(2-phenylethyl)benzamide | [1] |
| Synonyms | N-Benzoyl-2-phenylethylamine, Riparin A, NSC 16618 | [1] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 117-118 °C | [2] |
| Boiling Point | 439.0 ± 24.0 °C (Predicted) | [2] |
| Solubility | Soluble in deuterated chloroform and other organic solvents. | [2] |
| SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2 | [1] |
| InChIKey | DAVRGGJTJDTVQT-UHFFFAOYSA-N | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data Summary | Reference(s) |
| ¹H NMR | Consistent with structure. | - |
| ¹³C NMR | Consistent with structure. A reference spectrum is available on PubChem. | [1] |
| FTIR | KBr wafer spectrum available on PubChem. | [1] |
| Mass Spec (GC-MS) | Spectrum available on PubChem. | [1] |
Synthesis of this compound
The primary and most straightforward method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of phenethylamine with benzoyl chloride in the presence of a base.
Experimental Protocol: Schotten-Baumann Reaction
This protocol is adapted from established procedures for the synthesis of benzamide derivatives.
Materials:
-
Phenethylamine
-
Benzoyl chloride
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Separatory funnel
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve phenethylamine (1.0 equivalent) in dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain this compound as a white crystalline solid.
Synthesis of this compound via Schotten-Baumann Reaction.
Biological Activity and Potential Applications
This compound and its derivatives have been investigated for a range of biological activities. The following sections outline the key findings and provide general experimental protocols for assessing these activities.
Antimicrobial Activity
This compound has been reported to exhibit toxicity against gram-positive bacteria.
Table 3: Antimicrobial Activity of this compound Derivatives
| Microorganism | Activity | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Active | - | - |
| Bacillus subtilis | Active | - | - |
| Gram-negative bacteria | Inactive | - | - |
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the wells of a 96-well plate containing MHB to achieve a range of final concentrations.
-
Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria and medium, no compound) and negative (medium only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm.
Workflow for MIC Determination by Broth Microdilution.
Mitochondrial Activity
It has been suggested that this compound may exhibit locomotor activity in animals due to the inhibition of the mitochondrial electron transport chain, leading to reduced ATP production.
The proposed mechanism involves the binding of this compound to components of the mitochondrial electron transport chain, disrupting the flow of electrons and thereby inhibiting oxidative phosphorylation.
Proposed Mitochondrial Electron Transport Chain Inhibition.
This protocol provides a general method for assessing the effect of a compound on mitochondrial oxygen consumption using isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration buffer
-
Substrates for different complexes of the electron transport chain (e.g., glutamate/malate for Complex I, succinate for Complex II)
-
ADP
-
This compound
-
High-resolution respirometer (e.g., Oroboros Oxygraph)
Procedure:
-
Calibrate the respirometer with respiration buffer.
-
Add a known amount of isolated mitochondria to the chamber.
-
Measure the basal respiration rate (State 2).
-
Add substrates to stimulate respiration through a specific complex.
-
Add a known amount of ADP to induce State 3 respiration (active phosphorylation).
-
Once a stable State 3 rate is achieved, add this compound at various concentrations and monitor the change in oxygen consumption.
-
A decrease in the oxygen consumption rate indicates inhibition of mitochondrial respiration.
Locomotor Activity
The potential inhibition of mitochondrial function by this compound may manifest as changes in locomotor activity in animal models.
The open field test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open field apparatus (a square or circular arena with walls)
-
Video tracking software
-
Rodents (e.g., mice or rats)
-
This compound formulation for administration
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle control to the animals at a predetermined time before the test.
-
Place the animal in the center of the open field arena.
-
Record the animal's activity for a set period (e.g., 10-30 minutes) using the video tracking software.
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Compare the activity levels between the compound-treated and control groups.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a readily synthesizable compound with documented antimicrobial activity and potential effects on mitochondrial function and locomotor activity. This technical guide provides a foundational understanding of its properties and methodologies for its study. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential. The provided protocols and data serve as a starting point for researchers interested in investigating this and related benzamide compounds.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Activity of N-Phenethylbenzamide Derivatives
This compound and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The core structure, consisting of a benzamide group linked to a phenethyl moiety, serves as a privileged scaffold in medicinal chemistry, amenable to synthetic modification to optimize potency and selectivity for various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Synthetic Strategies
The synthesis of this compound derivatives is typically achieved through standard amide bond formation reactions. A common and efficient method involves the condensation of a substituted benzoic acid with a phenethylamine derivative.
General Synthesis Protocol
A prevalent method for synthesizing N-phenylbenzamide derivatives, which can be adapted for this compound derivatives, involves the following steps[1]:
-
Activation of Carboxylic Acid: A substituted benzoic acid (1.20 mmol) is dissolved in a suitable solvent like dichloromethane (CH₂Cl₂) (20 mL). A coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) (1.82 mmol) and an activating agent like N-hydroxybenzotriazole (HOBt) (1.82 mmol) are added to the solution.
-
Mixture Incubation: The resulting mixture is stirred for approximately 30 minutes at room temperature to form an activated ester.
-
Amine Coupling: The desired phenethylamine derivative (1.68 mmol) is added to the mixture.
-
Reaction Completion and Quenching: The reaction is stirred for about 12 hours at room temperature. Upon completion, the reaction is quenched, typically by the addition of water.
-
Work-up and Purification: The organic layer is separated, washed, dried, and concentrated in vacuo. The resulting crude product is then purified using column chromatography to yield the target this compound derivative.
Other synthetic routes may involve the use of acyl chlorides (e.g., substituted benzoyl chloride) reacting with phenethylamine in the presence of a base, or through multicomponent reactions for more complex derivatives[1][2].
References
N-Phenethylbenzamide and Its Derivatives: An In-Depth Technical Guide to In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenethylbenzamide and its structural analogs represent a versatile chemical scaffold that has garnered significant attention in medicinal chemistry and drug discovery. While the parent molecule itself is a relatively simple amide, its derivatives have been extensively studied, revealing a range of in vitro biological activities. This technical guide provides a comprehensive overview of the core in vitro mechanisms of action attributed to this compound-related compounds, with a primary focus on their well-documented role as inhibitors of histone deacetylases (HDACs) and a secondary, emerging role in the modulation of the NF-κB signaling pathway. This document is intended to serve as a resource for researchers and professionals involved in the development of novel therapeutics, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.
Primary Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
The most extensively documented in vitro mechanism of action for this compound derivatives, particularly those bearing a 2-aminophenyl group, is the inhibition of Class I histone deacetylases (HDACs).[1][2][3][4][5][6] These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[7] Inhibition of HDACs can restore the expression of tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.[7]
The N-(2-aminophenyl)benzamide moiety is a key pharmacophore that acts as a zinc-binding group (ZBG), chelating the zinc ion in the active site of HDAC enzymes.[7] This interaction is crucial for the inhibitory activity of these compounds.
Quantitative Data: In Vitro HDAC Inhibition
The following table summarizes the in vitro inhibitory activity (IC50 values) of representative this compound analogs against various Class I HDAC isoforms. These values have been compiled from multiple studies to provide a comparative overview.
| Compound Reference | Modifications to this compound Scaffold | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Source(s) |
| 24a | Chiral heterocyclic capping group and N-(2-aminophenyl)benzamide unit | 930 | 85 | 12 | 4100 | [1][3] |
| NA | 4-(bis(2-chloroethyl)amino) group on the benzamide ring | 95.2 | 260.7 | 255.7 | Not Reported | [2] |
| 7j | Amine group at R2 position and shorter molecular length | 650 | 780 | 1700 | Inactive | [7] |
| CI994 (reference) | N-(2-aminophenyl)benzamide with an acetyl group | 41 | 147 | 46 | Not Reported | [2] |
Experimental Protocol: In Vitro Fluorogenic HDAC Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against HDAC enzymes.
1. Materials and Reagents:
-
Recombinant human HDAC1, HDAC2, HDAC3/NCOR1 complex, and HDAC8 enzymes.[7]
-
Fluorogenic peptide substrate (e.g., Ac-RHKK(acetyl)-AMC or Z[Ac]Lys-AMC).[7]
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4.[7]
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Stop Solution: 1 mg/ml trypsin and 20 µM SAHA (a pan-HDAC inhibitor) in 1 mM HCl.[7]
-
96-well black microtiter plates.
-
Fluorescence plate reader.
2. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the respective HDAC enzyme (e.g., 10 nM HDAC1, 3 nM HDAC2, or 3 nM HDAC3 final concentration) to each well and incubate for a minimum of 5 minutes at 37°C.[7]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 20 µM final concentration).[7]
-
Incubate the plate for a defined period (e.g., 30 minutes for HDAC2 and HDAC3, 90 minutes for HDAC1) at 37°C.[7]
-
Stop the reaction by adding the stop solution. The trypsin in the stop solution cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
Incubate for 1 hour at 37°C to allow for complete development of the fluorescent signal.[7]
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 390 nm and an emission wavelength of 460 nm.[7]
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualization of HDAC Inhibition Assay Workflow
Caption: Workflow for a typical in vitro fluorogenic HDAC inhibition assay.
Secondary Mechanism of Action: Inhibition of NF-κB Signaling
Emerging evidence suggests that some N-substituted benzamides can modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[8] NF-κB is a critical transcription factor involved in inflammatory responses, cell survival, and proliferation.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[9]
Certain N-substituted benzamides have been shown to inhibit NF-κB activation by preventing the breakdown of IκBβ, one of the IκB isoforms.[8] This action appears to be separate from the induction of apoptosis, suggesting a distinct mechanism of action.[8]
Experimental Protocol: In Vitro NF-κB Activation Assay (General Outline)
A common method to assess NF-κB activation in vitro is through an electrophoretic mobility shift assay (EMSA) or a reporter gene assay.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or Jurkat T cells) in appropriate media.
-
Pre-treat the cells with various concentrations of the this compound derivative for a specified time.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for a short period (e.g., 30 minutes).
2. Nuclear Extract Preparation:
-
Harvest the cells and isolate the nuclear proteins.
3. Electrophoretic Mobility Shift Assay (EMSA):
-
Synthesize a double-stranded DNA probe containing the NF-κB consensus binding sequence and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Incubate the labeled probe with the nuclear extracts.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography or chemiluminescence. A decrease in the shifted band in the presence of the test compound indicates inhibition of NF-κB DNA binding.
4. Reporter Gene Assay:
-
Transfect the cells with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with multiple NF-κB binding sites.
-
After treatment with the test compound and TNF-α, lyse the cells and measure the reporter gene activity. A decrease in reporter activity indicates inhibition of the NF-κB signaling pathway.
Visualization of the Canonical NF-κB Signaling Pathway and Potential Inhibition
Caption: Overview of the canonical NF-κB pathway and the putative inhibitory point for N-substituted benzamides.
Other Potential Mechanisms of Action
While HDAC and NF-κB inhibition are the most substantiated mechanisms for benzamide derivatives, the core this compound structure is present in molecules with other reported activities. It is important for researchers to consider these, although direct in vitro evidence for the parent compound may be limited.
-
Sirtuin Modulation: Sirtuins are Class III HDACs that are NAD+-dependent. Some benzamide derivatives have been investigated as sirtuin inhibitors.[5]
-
Opioid Receptor Interaction: Certain complex benzamide-containing molecules have been shown to act as agonists at opioid receptors.[10][11]
-
Ion Channel Blocking: The benzamide moiety is found in some compounds that act as ion channel blockers.
Further investigation is required to determine if the simple this compound scaffold possesses significant activity at these other targets.
Conclusion
The in vitro mechanism of action for this compound and its derivatives is primarily centered on the inhibition of Class I histone deacetylases, a well-validated target in oncology. The N-(2-aminophenyl)benzamide pharmacophore is particularly effective in this regard. Additionally, there is evidence to suggest that N-substituted benzamides can inhibit the NF-κB signaling pathway by preventing the degradation of IκB. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate further research into this promising class of compounds and aid in the development of novel therapeutics. Researchers are encouraged to consider the polypharmacology of these molecules, while focusing on the most robustly documented mechanisms of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent, isoform-selective inhibitors of histone deacetylase containing chiral heterocyclic capping groups and a N-(2-aminophenyl)benzamide binding unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide and related compounds at the cloned human delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Natural Sources of N-Phenethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenethylbenzamide, a naturally occurring amide, has garnered interest within the scientific community due to its presence in medicinal plants and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and chemical synthesis of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.
Discovery and Natural Occurrence
This compound, also known by the synonym riparin A, was first identified as a natural product in the plant Haplophyllum tuberculatum in a study published in 2001.[1][2][3] This plant, belonging to the Rutaceae family, is found in various regions and has been traditionally used in folk medicine. The identification of this compound was part of a broader phytochemical investigation of the aerial parts of the plant, which also led to the isolation of novel alkaloids.[1][2]
Natural Source: Haplophyllum tuberculatum
Haplophyllum tuberculatum is a perennial herb that is rich in a diverse array of secondary metabolites, including alkaloids, lignans, coumarins, and flavonoids. The presence of this compound in this plant highlights the biosynthetic diversity within the genus Haplophyllum.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅NO | [4] |
| Molecular Weight | 225.29 g/mol | [4] |
| CAS Number | 3278-14-6 | [4] |
| Appearance | White solid | |
| Melting Point | 117-118 °C | |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. |
Chemical Synthesis
The synthesis of this compound is most commonly achieved through the acylation of phenethylamine with benzoyl chloride. This is a straightforward and efficient method for forming the amide bond.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of N-substituted benzamides.
Materials:
-
Phenethylamine
-
Benzoyl chloride
-
Triethylamine (Et₃N) or an aqueous solution of sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or a suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenethylamine (1.0 equivalent) in dichloromethane. Add triethylamine (1.2 equivalents) to the solution to act as a base to neutralize the HCl byproduct.
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation of Crude Product: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford the pure this compound as a white solid.
Synthesis Workflow
References
An In-depth Technical Guide on N-Phenethylbenzamide Structural Analogs and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenethylbenzamide and its structural analogs represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of these molecules. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, highlighting the therapeutic potential of this compound derivatives in various disease areas, including epilepsy, inflammatory disorders, and infectious diseases.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs is typically achieved through the acylation of a phenethylamine derivative with a substituted benzoyl chloride or benzoic acid. A general synthetic scheme involves the reaction of a phenethylamine with a benzoyl chloride in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or toluene. Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be employed to facilitate the amide bond formation from a benzoic acid and a phenethylamine.
Below is a generalized workflow for the synthesis of this compound analogs.
Caption: General synthesis of this compound analogs.
Pharmacological Properties and Structure-Activity Relationships
This compound analogs have demonstrated a wide array of pharmacological activities, which are summarized in the following sections. The structure-activity relationships for each activity are presented in tabular format for ease of comparison.
Anticonvulsant Activity
A significant number of this compound derivatives, particularly N-benzyl-2-acetamidopropionamides, have been investigated for their anticonvulsant properties. The primary screening method for this activity is the maximal electroshock (MES) seizure test in rodents.
Mechanism of Action: The anticonvulsant effect of many benzamide derivatives is attributed to their ability to modulate voltage-gated sodium channels. By stabilizing the inactivated state of these channels, they reduce the repetitive firing of neurons that is characteristic of epileptic seizures.
Caption: Anticonvulsant mechanism of action.
Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Analogs
| Compound | R (at C3) | MES ED₅₀ (mg/kg, i.p. in mice) | Reference |
| 1 | -OCH₃ | 8.3 | [1] |
| 2 | -OCH₂CH₃ | 17.3 | [1] |
| (R)-18 | -OCH₃ | 4.5 | [1] |
| (S)-18 | -OCH₃ | >100 | [1] |
Note: ED₅₀ is the median effective dose required to protect 50% of animals from MES-induced seizures.
Anti-inflammatory Activity
Certain N-phenylcarbamothioylbenzamides have been shown to possess significant anti-inflammatory properties. The primary assay used to evaluate this activity is the carrageenan-induced paw edema test in rodents.
Mechanism of Action: The anti-inflammatory effects of these compounds are linked to the inhibition of prostaglandin E2 (PGE2) synthesis. PGE2 is a key mediator of inflammation, and its reduction leads to a decrease in edema and other inflammatory responses. This inhibition is likely due to the modulation of cyclooxygenase (COX) enzymes.
Caption: Anti-inflammatory mechanism of action.
Table 2: Anti-inflammatory Activity of N-Phenylcarbamothioylbenzamides
| Compound | Substituent on Phenylcarbamothioyl | % Inhibition of Paw Edema | PGE₂ Level (pg/mL) | Reference |
| 1e | 2,4-dibromo | 61.45 | 68.32 | [2] |
| 1h | 3-nitro | 51.76 | 54.15 | [2] |
| Indomethacin | (Reference Drug) | 22.43 | 96.13 | [2] |
Antischistosomal Activity
N-phenylbenzamide analogs have emerged as promising agents against Schistosoma mansoni, the parasite responsible for schistosomiasis.[3] Their activity is evaluated in vitro by observing the motility and integrity of adult worms.
Mechanism of Action: The precise molecular target of N-phenylbenzamides in Schistosoma mansoni is not yet fully elucidated. However, structure-activity relationship studies suggest that these compounds may interfere with a critical biological pathway in the parasite.
Table 3: Antischistosomal Activity of N-Phenylbenzamide Analogs against S. mansoni
| Compound | Substituents | EC₅₀ (µM) | CC₅₀ (µM) on HEK293 cells | Selectivity Index (SI) | Reference |
| 9 | 3,4-dichloro (aniline), 4-CF₃ (benzoic) | 0.08 | 9.8 | 123 | [3] |
| 11 | 3-CF₃ (aniline), 4-CF₃ (benzoic) | 1.10 | 11.1 | 10.1 | [3] |
| 32 | 3-NO₂ (aniline), 4-CF₃ (benzoic) | 1.17 | 9.25 | 7.91 | [4] |
| 38 | 3-NO₂ (aniline), 4-Cl (benzoic) | 1.16 | >20 | >17.2 | [4] |
Note: EC₅₀ is the half-maximal effective concentration, and CC₅₀ is the half-maximal cytotoxic concentration.
Antiplasmodial Activity
Derivatives of 2-phenoxybenzamide have shown promising activity against the blood stages of Plasmodium falciparum, the parasite that causes malaria.[5]
Mechanism of Action: The antiplasmodial mechanism of these compounds is not fully understood, but they are known to be active against chloroquine-sensitive strains of the parasite.
Table 4: Antiplasmodial Activity of 2-Phenoxybenzamide Analogs against P. falciparum (NF54 strain)
| Compound | Substituent on Anilino Moiety | PfNF54 IC₅₀ (µM) | L-6 cells IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 36 | 3-(N-Boc-piperazinyl) | 3.297 | >124 | >37.6 | [5] |
| 37 | 4-(N-Boc-piperazinyl) | 0.269 | 124 | 461 | [5] |
| 13 | 2-(N-Boc-amino) | 1.902 | 17.2 | 9.04 | [5] |
Note: IC₅₀ is the half-maximal inhibitory concentration.
Antimicrobial Activity
Four new this compound derivatives, named piperbetamides A-D, isolated from the stems of Piper betle, have exhibited antimicrobial activity against a range of microorganisms.
Mechanism of Action: The exact mechanism of antimicrobial action for these compounds has not been fully elucidated.
Table 5: Antimicrobial Activity of Piperbetamides and Related Compounds
| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL | |||
| S. flexneri | L. monocytogenes | MRSA | VRE | |
| 1 (Piperbetamide A) | 16 | 32 | 32 | 32 |
| 3 (Piperbetamide C) | 16 | 16 | 16 | 16 |
| 4 (Piperbetamide D) | 32 | 32 | 16 | 16 |
Note: MRSA = Methicillin-resistant Staphylococcus aureus, VRE = Vancomycin-resistant Enterococcus faecalis.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
General Procedure for the Synthesis of this compound Analogs
To a solution of a substituted phenethylamine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in a suitable solvent (e.g., dichloromethane), a solution of a substituted benzoyl chloride (1.1 eq) in the same solvent is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified period (e.g., 12-24 hours). After completion of the reaction, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity. In this test, a supramaximal electrical stimulus is delivered to rodents (mice or rats) via corneal or auricular electrodes, inducing a tonic-clonic seizure. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. Test compounds are administered at various doses prior to the electrical stimulus, and the dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is determined.
References
- 1. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and COX-2 inhibitory properties of N-phenyl- and N-benzyl-substituted amides of 2-(4-methylsulfonylphenyl)cyclopent-1-ene-1-carboxylic acid and of their pyrazole, thiophene and isoxazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Screening of N-Phenethylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the toxicity of N-Phenethylbenzamide. The data is limited, and this guide also serves as a framework for the recommended initial toxicity screening of a novel compound of this nature.
Introduction
This compound is a chemical compound with potential applications in various fields. As with any novel substance intended for further development, a thorough evaluation of its toxicological profile is a critical step in ensuring safety and regulatory compliance. This technical guide provides a summary of the limited available toxicity data for a related compound and outlines a recommended course of action for the initial toxicity screening of this compound, including detailed experimental protocols and conceptual workflows.
Acute Toxicity
No specific acute toxicity data for this compound is readily available in the public domain. However, data for a structurally related compound, N-(alpha-((phenylthio)methyl)phenethyl)benzamide, is available and can serve as a preliminary reference point.
Table 1: Acute Toxicity Data for a Related Compound
| Compound | Test Type | Route of Exposure | Species | Dose | Toxic Effects | Reference |
| N-(alpha-((phenylthio)methyl)phenethyl)benzamide | LD50 (Lethal Dose, 50%) | Oral | Rodent - mouse | >1 g/kg | Details of toxic effects not reported other than lethal dose value. | [1] |
It is crucial to note that this data is for a different, though structurally similar, molecule and should be interpreted with caution. Direct acute toxicity testing of this compound is essential.
Proposed Experimental Protocols for Initial Toxicity Screening
The following are detailed methodologies for key experiments that should be conducted to establish a baseline toxicity profile for this compound.
In Vitro Cytotoxicity Assay
This protocol is designed to assess the cytotoxic potential of this compound on relevant human cell lines, such as liver (HepG2) and neuronal (SH-SY5Y) cells, to identify potential target organs for toxicity.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture HepG2 or SH-SY5Y cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
-
Compound Exposure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in cell culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Replace the media in the wells with the media containing the different concentrations of the test compound. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) value from the dose-response curve.
-
Genotoxicity Assays
Genotoxicity testing is crucial to assess the potential of a compound to cause DNA damage, which can lead to mutations and carcinogenesis. A standard initial screening includes the Ames test and an in vitro micronucleus assay.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Bacterial Strains:
-
Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
-
Metabolic Activation:
-
Conduct the assay with and without a metabolic activation system (S9 mix from induced rat liver) to assess the genotoxicity of the parent compound and its metabolites.
-
-
Assay Procedure:
-
Prepare various concentrations of this compound.
-
In a test tube, combine the test compound, the bacterial culture, and either S9 mix or a buffer.
-
After a pre-incubation period, add molten top agar and pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
-
Visualizing Experimental Workflows and Pathways
General Workflow for In Vitro Toxicity Screening
The following diagram illustrates a typical workflow for the initial in vitro toxicity screening of a novel compound.
Caption: General workflow for in vitro toxicity screening.
Conceptual Signaling Pathway for Genotoxicity-Induced Cell Cycle Arrest
While the specific signaling pathways affected by this compound are unknown, the following diagram illustrates a common pathway activated by genotoxic stress, leading to cell cycle arrest.
Caption: DNA damage-induced p53-mediated cell cycle arrest.
Conclusion and Recommendations
The available data on the toxicity of this compound is insufficient to perform a comprehensive risk assessment. The acute oral toxicity in mice of a related compound is low, but this cannot be directly extrapolated. Therefore, a tiered approach to toxicity testing, as outlined in this guide, is strongly recommended. This should begin with a battery of in vitro cytotoxicity and genotoxicity assays to identify any immediate hazards. Based on these findings, further in vivo studies may be warranted to investigate target organ toxicity, pharmacokinetics, and to establish a no-observed-adverse-effect level (NOAEL). This systematic approach will ensure a thorough understanding of the safety profile of this compound for its intended applications.
References
An In-depth Technical Guide to N-Phenethylbenzamide (C15H15NO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenethylbenzamide, a chemical entity with the molecular formula C15H15NO, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and reported biological effects, with a focus on its potential as an antibacterial and anticancer agent. Detailed experimental protocols and an exploration of its potential mechanisms of action are presented to support further research and development in the fields of medicinal chemistry and pharmacology.
Core Molecular Attributes
This compound is a benzamide derivative characterized by a phenethyl group attached to the nitrogen of the benzamide moiety.
| Property | Value | Citation(s) |
| Chemical Formula | C15H15NO | [1][2] |
| Molecular Weight | 225.29 g/mol | [1] |
| IUPAC Name | N-(2-phenylethyl)benzamide | [2] |
| CAS Number | 3278-14-6 | [1] |
| Appearance | White solid (typical) | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and dichloromethane. |
Synthesis Protocol
The synthesis of this compound is commonly achieved through the acylation of phenethylamine with benzoyl chloride, a reaction known as the Schotten-Baumann condensation.
Experimental Protocol: Schotten-Baumann Condensation
Materials:
-
Phenethylamine
-
Benzoyl chloride
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2) or other suitable organic solvent
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and equipment (round-bottom flask, separatory funnel, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask, dissolve phenethylamine (1.0 equivalent) in dichloromethane.
-
To the stirred solution, add 10% aqueous sodium hydroxide solution (a slight excess, e.g., 1.2 equivalents).
-
Cool the biphasic mixture in an ice bath.
-
Slowly add benzoyl chloride (1.0-1.1 equivalents) dropwise to the vigorously stirred mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water, 1 M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO3) solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Biological Activities and Potential Applications
This compound and its derivatives have been investigated for a range of biological activities, suggesting their potential as scaffolds for drug discovery.
Antibacterial Activity
While specific data for this compound is limited in the public domain, its derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The following protocol outlines a general method for assessing antibacterial efficacy.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., gentamicin, vancomycin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[3]
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with the vehicle), and a sterility control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.[3]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3] This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Activity
Derivatives of N-substituted benzamides have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)
-
Normal cell line for selectivity assessment (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (prepared by serial dilution from a stock solution). Include a vehicle control (DMSO).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with this compound at predetermined concentrations for a specific duration.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Potential Mechanisms of Action and Signaling Pathways
The biological effects of N-substituted benzamides are thought to be mediated through various cellular pathways. While the specific pathways affected by this compound are not yet fully elucidated, studies on related compounds suggest potential mechanisms.
Mitochondrial-Mediated Apoptosis
N-substituted benzamides have been shown to induce apoptosis through the mitochondrial pathway.[4] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.
Experimental Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Materials:
-
Cancer cells treated with this compound
-
Mitochondrial membrane potential-sensitive fluorescent dye (e.g., JC-1, TMRE)
-
Cell culture medium
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Culture and treat cells with this compound as described previously.
-
Incubate the cells with the fluorescent dye (e.g., JC-1) according to the manufacturer's instructions.
-
Wash the cells to remove the excess dye.
-
Analyze the fluorescence of the cells. With JC-1, healthy cells with a high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with a low membrane potential will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence can be used to quantify the change in mitochondrial membrane potential.
Proposed Mitochondrial Apoptosis Signaling Pathway:
Caption: Proposed mitochondrial-mediated apoptosis pathway.
Conclusion
This compound presents a foundational structure with potential for the development of novel therapeutic agents. This guide has provided an overview of its chemical properties, a detailed synthesis protocol, and methodologies for evaluating its potential antibacterial and anticancer activities. Further research is warranted to elucidate the specific molecular targets and signaling pathways of this compound to fully understand its therapeutic potential. The experimental protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for scientists and researchers in this endeavor.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C15H15NO | CID 95083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of N-Phenethylbenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Furthermore, this guide presents a robust, step-by-step experimental protocol for the precise determination of N-phenethylbenzamide's solubility, enabling researchers to generate empirical data tailored to their specific needs. This information is crucial for a wide range of applications, including process development, formulation design, and quality control in the pharmaceutical and chemical industries.
Predicted Solubility Profile of this compound
This compound (C₁₅H₁₅NO) is a secondary amide with a molecular structure that includes a polar amide group and two nonpolar phenyl rings. This amphiphilic nature governs its solubility in different types of organic solvents. The central amide linkage (-CONH-) is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), which promotes interaction with polar solvents. Conversely, the two aromatic rings contribute to its nonpolar character, allowing for dissolution in less polar environments.
Based on these structural features, the following qualitative solubility profile is predicted:
-
High Solubility Expected in:
-
Polar Aprotic Solvents: Such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. These solvents can effectively solvate the polar amide group.
-
Polar Protic Solvents: Including alcohols like ethanol and methanol. These solvents can engage in hydrogen bonding with the amide group.
-
Chlorinated Solvents: Such as dichloromethane and chloroform, which can interact with the aromatic rings and the polar amide group.
-
-
Moderate Solubility Expected in:
-
Ethers: Like diethyl ether and tetrahydrofuran (THF). These solvents are less polar than alcohols but can still act as hydrogen bond acceptors.
-
Esters: Such as ethyl acetate.
-
-
Low to Negligible Solubility Expected in:
-
Nonpolar Solvents: Including hydrocarbons like hexane and toluene, where the solvation of the polar amide group is energetically unfavorable.
-
Water: The large nonpolar surface area of the two phenyl rings is expected to make this compound only slightly soluble in water.
-
It is important to note that these are predictions. For precise applications, experimental determination of solubility is essential.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined values.
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Polar Protic | Ethanol | |||
| Methanol | ||||
| Isopropanol | ||||
| Polar Aprotic | Acetone | |||
| Acetonitrile | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Nonpolar | Hexane | |||
| Toluene | ||||
| Diethyl Ether | ||||
| Chlorinated | Dichloromethane | |||
| Chloroform |
Experimental Protocol: Isothermal Saturation Method
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of choice. This method, often referred to as the "shake-flask method," is considered a reliable technique for obtaining equilibrium solubility data.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)
3.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Quantification of Solute: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method.
3.3. Analytical Quantification Methods
The choice of analytical method will depend on the solvent and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC-UV): This is a highly accurate and precise method. A known volume of the filtered saturated solution is diluted with a suitable mobile phase and injected into the HPLC system. The concentration is determined by comparing the peak area to a calibration curve prepared from standard solutions of this compound.
-
UV-Vis Spectrophotometry: If this compound has a distinct chromophore and the solvent does not interfere, a UV-Vis spectrophotometer can be used. The absorbance of the diluted saturated solution is measured at the wavelength of maximum absorbance (λmax), and the concentration is calculated using a calibration curve based on Beer's Law.
-
Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a fume hood. The container is reweighed, and the mass of the residual this compound is used to calculate the solubility.
3.4. Data Reporting
Solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.
This comprehensive guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. The provided protocol and workflow will enable researchers to generate the precise data necessary for their specific applications in drug development and chemical research.
Methodological & Application
Application Notes and Protocols: Antimicrobial Activity of N-Phenethylbenzamide and its Derivatives Against Gram-positive Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Phenethylbenzamide and its derivatives have emerged as a class of compounds with potential antimicrobial activity, particularly against Gram-positive bacteria. This document provides an overview of the current state of research, quantitative data from published studies on this compound derivatives, and detailed protocols for key experiments to evaluate the antimicrobial efficacy of these compounds. While comprehensive data on the parent this compound is limited, the information on its derivatives suggests a promising area for further investigation. One study suggests that this compound is toxic to Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and may function by inhibiting the mitochondrial electron transport chain, thereby affecting ATP production.[1]
Data Presentation
The following table summarizes the available quantitative data on the antimicrobial activity of this compound derivatives isolated from Piper betle.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-positive Bacteria
| Compound | Gram-positive Bacteria | MIC (µg/mL) | Reference |
| Piperbetamide A | Listeria monocytogenes | 16-32 | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16-32 | [2] | |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 16-32 | [2] | |
| Piperbetamide C | Listeria monocytogenes | 16-32 | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16-32 | [2] | |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 16-32 | [2] | |
| Piperbetamide D | Listeria monocytogenes | 16-32 | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16-32 | [2] | |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 16-32 | [2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution Method
This protocol outlines the determination of the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound or its derivatives
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Listeria monocytogenes, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and multichannel pipettes
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C for 2-6 hours until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of each antimicrobial dilution to the wells of the test microtiter plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (wells with bacteria and no antimicrobial agent) and a negative control (wells with medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Optionally, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.
-
Time-Kill Kinetic Assay
This protocol is used to determine the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
This compound or its derivatives
-
Log-phase culture of the test Gram-positive bacterium
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates (e.g., Tryptic Soy Agar)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Inoculum:
-
Prepare an overnight culture of the test bacterium in CAMHB.
-
Dilute the overnight culture into fresh CAMHB and incubate at 37°C with shaking to reach the mid-logarithmic growth phase (approximately 10⁸ CFU/mL).
-
Dilute the log-phase culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in multiple flasks.
-
-
Exposure to Antimicrobial Agent:
-
Add this compound at different concentrations (e.g., 1x, 2x, and 4x MIC) to the bacterial suspensions.
-
Include a growth control flask with no antimicrobial agent.
-
Incubate all flasks at 37°C with constant agitation.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the number of viable bacteria.
-
Cytotoxicity Assay using MTT
This protocol assesses the cytotoxic effect of this compound on mammalian cell lines to evaluate its potential toxicity.
Materials:
-
This compound or its derivatives
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture mammalian cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, resuspend them in fresh medium, and determine the cell concentration using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours in a CO₂ incubator to allow for cell attachment.
-
-
Treatment with Compound:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration that causes 50% inhibition of cell growth).
-
Visualizations
Experimental and Logical Workflows
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-Phenethylbenzamide
AN-HPLC-NPB-2025
Introduction
N-Phenethylbenzamide is a chemical compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other organic molecules. Accurate and reliable analytical methods are crucial for its quantification and purity assessment. This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol provides a starting point for method development and validation, essential for researchers, scientists, and professionals in drug development.
Principle of the Method
The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. This compound, being a relatively nonpolar compound, is retained on the column and then eluted by the mobile phase. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column is recommended as a starting point.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Sodium acetate or other suitable buffer salts (analytical grade)
-
Acetic acid or other suitable pH adjusting acids (analytical grade)
-
2. Preparation of Solutions
-
Mobile Phase Preparation: A proposed starting mobile phase is a mixture of acetonitrile and a 10mM sodium acetate buffer (pH 5). The exact ratio should be optimized during method development. For instance, a 50:50 (v/v) mixture can be used as an initial condition.[1] All mobile phase components should be degassed before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilutions can be made from the stock solution to prepare working standards for calibration.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in the mobile phase. For formulated products or other matrices, an appropriate extraction or dilution procedure should be developed and validated.
3. Chromatographic Conditions
The following table summarizes the proposed starting chromatographic conditions. These parameters should be systematically optimized during method development.
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 10mM Sodium Acetate (pH 5) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | To be determined based on analyte retention |
4. Method Development and Validation
For a robust and reliable method, the following validation parameters, as per ICH guidelines, should be evaluated:
-
Specificity: The ability of the method to exclusively assess the analyte in the presence of other components. This can be evaluated by analyzing a placebo and a spiked sample.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations should be used to construct the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The quantitative data from the method validation should be summarized in clear and well-structured tables for easy interpretation and comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N > 2000 |
| % RSD of Peak Area | ≤ 1.0% (for n=6) |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | |||
| 100% | |||
| 120% |
Table 4: Precision Data
| Precision Type | % RSD of Peak Area |
| Repeatability (n=6) | ≤ 2.0% |
| Intermediate Precision (n=6) | ≤ 2.0% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship for Method Development
Caption: Logical flow for HPLC method development and validation.
Conclusion
This application note provides a comprehensive starting point for the development and validation of an HPLC method for the analysis of this compound. The proposed RP-HPLC method with UV detection is a robust and widely applicable technique. Adherence to systematic method development and validation protocols will ensure the final method is accurate, precise, and reliable for its intended purpose in research and quality control environments.
References
Application Notes and Protocols for N-Phenethylbenzamide as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of N-Phenethylbenzamide as a reference standard in common analytical techniques. The information is intended to assist in method development, validation, and routine analysis in pharmaceutical and chemical research settings.
Compound Information
| Property | Value | Reference |
| IUPAC Name | N-(2-phenylethyl)benzamide | [1] |
| Synonyms | N-Benzoyl-2-phenylethylamine, Riparin A | [1] |
| CAS Number | 3278-14-6 | [1][2] |
| Molecular Formula | C₁₅H₁₅NO | [1][3] |
| Molecular Weight | 225.29 g/mol | [1][3] |
| Melting Point | 115.0 to 119.0 °C | [4] |
| Appearance | White to light yellow crystalline powder | [4] |
| Purity (HPLC) | >98.0% | [4] |
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general reversed-phase HPLC method for the quantification of this compound. Method optimization and validation are recommended for specific applications.
2.1.1. Recommended HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 50:50 v/v). Isocratic elution. |
| pH Adjustment | The use of a buffer (e.g., 10mM sodium acetate, pH 5) can improve peak shape. |
| Flow Rate | 0.7 - 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
2.1.2. Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10-100 µg/mL).
2.1.3. Sample Preparation
The sample preparation will be dependent on the matrix. For drug substance analysis, a simple dissolution in the mobile phase may be sufficient. For drug product analysis, an extraction procedure may be required.
2.1.4. Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound.
2.2.1. Recommended GC-MS Parameters
| Parameter | Recommended Condition |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-300 |
2.2.2. Standard Solution Preparation
Prepare standard solutions in a suitable solvent such as methanol or ethyl acetate.
2.2.3. Mass Spectral Data
The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification.[1]
| Ion Type | m/z (relative abundance) |
| Molecular Ion [M]⁺ | 225 |
| Base Peak | 105 |
| Other Fragments | 77, 104 |
2.2.4. Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used for the structural confirmation of this compound.
2.3.1. Recommended NMR Parameters
| Parameter | Recommended Condition |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Instrument | 300 MHz or higher |
| Techniques | ¹H NMR, ¹³C NMR |
2.3.2. Sample Preparation
Dissolve an appropriate amount of this compound in the chosen deuterated solvent.
2.3.3. Logical Relationship for Structural Elucidation
Caption: Logic diagram for NMR-based structural confirmation.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle this compound in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Disclaimer: The information provided in these application notes is for guidance only. It is the responsibility of the user to develop and validate analytical methods that are suitable for their specific needs and to ensure compliance with all applicable regulations.
References
Application Notes and Protocols for Evaluating N-Phenethylbenzamide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for assessing the cytotoxic effects of N-Phenethylbenzamide, a compound with potential antibacterial and anticancer activities.[1] The following protocols for common cell-based assays—MTT, LDH, and Caspase-3/7 activity—are detailed to enable a comprehensive evaluation of its impact on cell viability, membrane integrity, and apoptosis.
Introduction to this compound and its Potential Cytotoxic Mechanisms
This compound is an organic compound that has been identified as a potential therapeutic agent.[1] While specific cytotoxic data for this compound is limited, studies on structurally related N-substituted benzamides provide insights into its possible mechanisms of action. These related compounds have been shown to induce apoptosis and inhibit the NF-κB signaling pathway.[2][3]
Research on other N-substituted benzamides has demonstrated that they can trigger the intrinsic apoptosis pathway, characterized by the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[4][5] Furthermore, some of these compounds have been observed to cause cell cycle arrest, a common mechanism for inhibiting tumor cell proliferation.[4][5] Based on this evidence, it is hypothesized that this compound may exert its cytotoxic effects through the induction of apoptosis, potentially involving the p53 and NF-κB signaling pathways.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., a breast cancer line like MCF-7, a lung cancer line like A549, and a leukemia line like HL-60) and a non-cancerous control cell line (e.g., HEK293) should be used.
-
Culture Conditions: Cells should be cultured in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
-
Treatment: Seed cells in 96-well plates at a predetermined optimal density. After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control. The incubation period will vary depending on the assay (typically 24, 48, and 72 hours).
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Following treatment with this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, indicating a loss of cell membrane integrity.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is proportional to the number of lysed cells.
-
Protocol:
-
After the desired treatment period, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare a reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add a stop solution provided in the kit to terminate the reaction.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
-
Caspase-3/7 Activity Assay for Apoptosis
This is a luminescence-based assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay utilizes a proluminescent caspase-3/7 substrate. Upon cleavage by activated caspase-3 or -7, a substrate for luciferase is released, resulting in a luminescent signal that is proportional to the amount of caspase activity.
-
Protocol:
-
After treatment, allow the 96-well plate and its contents to equilibrate to room temperature.
-
Prepare the caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the caspase-3/7 activity.
-
Data Presentation
Summarize the quantitative data from the cytotoxicity and apoptosis assays in the following tables.
Table 1: Cell Viability (MTT Assay) after Treatment with this compound
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: Cytotoxicity (LDH Assay) after Treatment with this compound
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| Vehicle Control | 0 | 0 | 0 |
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 3: Caspase-3/7 Activity after Treatment with this compound (48h)
| Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 1.0 | |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothesized signaling pathway for this compound-induced cytotoxicity.
Interpretation of Results
-
A dose- and time-dependent decrease in cell viability (MTT assay) and a corresponding increase in cytotoxicity (LDH assay) would suggest a cytotoxic effect of this compound.
-
An increase in caspase-3/7 activity would indicate that the observed cytotoxicity is mediated, at least in part, by the induction of apoptosis.
-
Comparing the IC50 values (the concentration of the compound that inhibits 50% of cell growth) across different cell lines will provide insights into the compound's selectivity towards cancer cells versus non-cancerous cells.
Conclusion
These application notes and protocols provide a comprehensive guide for the initial in vitro evaluation of this compound cytotoxicity. The data generated from these assays will be crucial for understanding the compound's mechanism of action and for making informed decisions regarding its potential as a therapeutic agent. Further studies, such as cell cycle analysis and western blotting for key signaling proteins (e.g., p53, Bcl-2 family proteins, and NF-κB pathway components), are recommended to further elucidate the specific molecular pathways affected by this compound.
References
- 1. chembk.com [chembk.com]
- 2. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of N-Phenethylbenzamide and Its Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo evaluation of N-Phenethylbenzamide and its derivatives in various animal models. The protocols detailed below are based on established methodologies from preclinical studies and are intended to guide researchers in assessing the therapeutic potential of this class of compounds.
Application Notes
This compound and its analogues have garnered interest for their potential therapeutic applications, including anticonvulsant, analgesic, and neuroprotective effects. In vivo animal models are crucial for characterizing the pharmacological properties, efficacy, and safety of these compounds before they can be considered for clinical development.
Anticonvulsant Activity
Derivatives of this compound have shown promising anticonvulsant properties in rodent models of epilepsy. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard screening models to evaluate the potential of a compound to treat generalized tonic-clonic and absence seizures, respectively.
Analgesic Potential
The analgesic effects of this compound derivatives can be assessed using various pain models in animals. These models mimic different types of pain, such as acute thermal pain (hot-plate test), inflammatory pain (carrageenan-induced paw edema), and neuropathic pain. Some benzamide derivatives have been found to exert their analgesic effects through interaction with opioid receptors or by inhibiting cyclooxygenase (COX) enzymes.[1]
Pharmacokinetics and Toxicity
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound derivatives is essential. Pharmacokinetic studies in animal models determine parameters such as bioavailability, plasma half-life, and clearance. Acute toxicity studies are also necessary to determine the safety profile of the compounds, including the median lethal dose (LD50) and any potential neurotoxic effects.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of representative this compound derivatives.
Table 1: Anticonvulsant Activity of a 4-Aminobenzamide Derivative in Rodents
| Compound | Animal Model | Route of Administration | ED50 (µmol/kg) | TD50 (µmol/kg) | Protective Index (PI = TD50/ED50) |
| 4-amino-N-(2-ethylphenyl)benzamide | Mouse (MES test) | Intraperitoneal | 28.6 | 96.3 | 3.36 |
| 4-amino-N-(2-ethylphenyl)benzamide | Rat (MES test) | Oral | 29.8 | >1530 | >51 |
Data extracted from a study on a potent ameltolide analogue.[2]
Table 2: Analgesic Activity of this compound Derivatives
| Compound | Animal Model | Route of Administration | Dose | Analgesic Effect |
| YH-GKA (a phenylethyl benzamide) | C57BL/J6 Mice (OGTT) | Oral | 50 mg/kg | 29.6% glucose AUC reduction |
| 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide | Murine acetic acid induced writhing test | - | - | More potent than indomethacin |
Data for YH-GKA from a study on a novel glucokinase activator.[1] Data for the second compound from a study on COX-1 inhibitors.[1]
Experimental Protocols
Protocol 1: Evaluation of Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model
This protocol is adapted from studies on 4-aminobenzamide derivatives.[2]
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Male albino mice (20-25 g) or male Sprague-Dawley rats (100-125 g)
-
This compound derivative (test compound)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Electroshock device with corneal electrodes
-
Electrolyte solution (e.g., 0.9% saline)
Procedure:
-
Animal Preparation: Acclimatize animals for at least 5 days before the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Compound Administration:
-
For intraperitoneal (i.p.) administration in mice, dissolve or suspend the test compound in the vehicle and administer at various doses.
-
For oral (p.o.) administration in rats, administer the test compound suspension by gavage.
-
-
MES Induction:
-
At the time of peak effect of the test compound (predetermined), apply a drop of electrolyte solution to the corneal electrodes.
-
Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 s in mice; 150 mA for 0.2 s in rats) through the corneal electrodes.
-
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered the endpoint for protection.
-
Data Analysis: Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, using a suitable statistical method (e.g., probit analysis).
Protocol 2: Assessment of Analgesic Activity Using the Hot Plate Test
This protocol is a standard method for evaluating centrally acting analgesics.
Objective: To measure the latency of a thermal pain response in animals treated with a test compound.
Materials:
-
Male Swiss albino mice (18-22 g)
-
This compound derivative (test compound)
-
Vehicle (e.g., saline with 1% Tween 80)
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)
-
Standard analgesic drug (e.g., Morphine)
Procedure:
-
Animal Selection: Screen mice by placing them on the hot plate and select those that show a response (licking of hind paws or jumping) within 15 seconds.
-
Baseline Measurement: Record the baseline reaction time for each selected mouse before drug administration.
-
Compound Administration: Administer the test compound or the standard drug intraperitoneally or orally.
-
Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the reaction time. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Data Analysis: Compare the post-treatment reaction times to the baseline values. A significant increase in reaction time indicates an analgesic effect. Calculate the percentage of the maximum possible effect (%MPE).
Visualizations
References
N-Phenethylbenzamide: Application Notes for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenethylbenzamide is a chemical compound belonging to the benzamide class of molecules. While direct research on the anticancer properties of this compound is limited, numerous studies on its structural analogs and derivatives have revealed significant potential in oncology research. This document provides an overview of the potential anticancer applications of this compound, based on the activities of its closely related N-substituted benzamide derivatives. These derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest. The information presented herein is intended to serve as a guide for researchers investigating the potential of this compound and its derivatives as novel anticancer agents.
Data Presentation: Anticancer Activity of N-Substituted Benzamide Derivatives
The following tables summarize the in vitro anticancer activities of various N-substituted benzamide derivatives against a range of human cancer cell lines. This data is provided to illustrate the potential of this class of compounds.
Table 1: Cytotoxic Activity of Imidazole-Based N-Phenylbenzamide Derivatives [1]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 4e | A549 | Lung | 11.1 |
| HeLa | Cervical | 10.5 | |
| MCF-7 | Breast | 10.8 | |
| 4f | A549 | Lung | 7.5 |
| HeLa | Cervical | 9.3 | |
| MCF-7 | Breast | 8.9 |
Table 2: Antiproliferative Activity of Hsp90–Cdc37 PPI Inhibitors [2]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 8c | SK-N-MC | Ewing Sarcoma | 11.2 ± 0.6 |
| MCF-7 | Breast | 22.8 ± 3.2 | |
| THP-1 | Leukemia | 35.5 ± 2.6 | |
| 13g | SK-N-MC | Ewing Sarcoma | 23.9 ± 2.5 |
| MCF-7 | Breast | 22.4 ± 1.1 | |
| THP-1 | Leukemia | 40.5 ± 4.9 |
Table 3: Cytotoxic Activity of N-Substituted Benzamide Derivatives Against Various Cancer Cell Lines [3]
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |
| MS-275 (Control) | 3.81 ± 0.23 | 4.12 ± 0.31 | 1.27 ± 0.11 | 5.23 ± 0.42 |
| Derivative 1 | >50 | >50 | >50 | >50 |
| Derivative 2 | 2.13 ± 0.18 | 3.54 ± 0.27 | 0.89 ± 0.07 | 4.11 ± 0.35 |
| Derivative 3 | 15.7 ± 1.2 | 21.3 ± 1.8 | 8.45 ± 0.71 | 25.6 ± 2.1 |
Signaling Pathways
N-substituted benzamide derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The primary mechanisms identified are the induction of the intrinsic apoptotic pathway and the inhibition of the NF-κB signaling pathway.
Intrinsic Apoptosis Pathway
Several N-substituted benzamides have been observed to induce apoptosis in cancer cells through the mitochondrial-mediated intrinsic pathway. This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspases, leading to programmed cell death.[4][5] The activity of this pathway is regulated by the Bcl-2 family of proteins, with pro-apoptotic members (e.g., Bax) promoting and anti-apoptotic members (e.g., Bcl-2) inhibiting cytochrome c release. Some benzamide derivatives have been shown to be effective even in p53-deficient cancer cells, suggesting a p53-independent mechanism of action.[4]
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival. In many cancers, this pathway is constitutively active, promoting cell survival and resistance to therapy. Certain N-substituted benzamides have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[6][7]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (or derivative) stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (or derivative)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (or derivative)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Experimental Workflow
Caption: A typical experimental workflow for the in vitro evaluation of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Principles from Medicinal Piper (胡椒 Hú Jiāo) Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C15H15NO | CID 95083 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of N-Phenethylbenzamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
These notes provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) studies of N-phenethylbenzamide derivatives, which have shown promise in various therapeutic areas, including oncology, virology, and parasitology.
Introduction
This compound is a chemical scaffold that consists of a benzamide group linked to a phenethyl moiety. This core structure has been the subject of extensive medicinal chemistry efforts due to its presence in a variety of biologically active compounds. By systematically modifying the substituents on both the benzoyl and phenethyl rings, researchers can explore the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. This document outlines the synthetic protocols for generating a library of these derivatives and the subsequent biological assays to evaluate their therapeutic potential.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through the acylation of phenethylamine with a substituted benzoyl chloride. This is a robust and versatile method that allows for the introduction of a wide range of functional groups on the benzoyl moiety. A general synthetic scheme is presented below.
General Synthetic Protocol:
A common method for synthesizing this compound derivatives involves the reaction of a substituted benzoyl chloride with phenethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Scheme 1: General Synthesis of this compound Derivatives
Caption: General reaction scheme for the synthesis of this compound derivatives.
Experimental Protocol:
-
Preparation of the Amine Solution: In a round-bottom flask, dissolve phenethylamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.
-
Addition of Acylating Agent: While stirring the solution at 0 °C (ice bath), slowly add the substituted benzoyl chloride (1.0-1.2 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by an aqueous solution of a weak base (e.g., saturated NaHCO₃) to remove excess acid chloride, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Structure-Activity Relationship (SAR) Studies
The following tables summarize the quantitative data from SAR studies of this compound and related derivatives, highlighting the impact of different substituents on their biological activities.
Anticancer Activity
N-phenylbenzamide derivatives have been investigated for their anticancer properties, with some showing potent activity against various cancer cell lines. The data below is for a series of imidazole-based N-phenylbenzamide derivatives, which provides insights into the structural requirements for cytotoxicity.
Table 1: Cytotoxic Activity of Imidazole-Based N-Phenylbenzamide Derivatives against Human Cancer Cell Lines
| Compound | R | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 4a | H | >50 | >50 | >50 |
| 4b | 2-CH₃ | 15.2 | 18.9 | 17.5 |
| 4c | 4-CH₃ | 12.8 | 14.3 | 13.1 |
| 4d | 4-OCH₃ | 11.1 | 13.5 | 12.4 |
| 4e | 2-F | 9.8 | 11.2 | 10.6 |
| 4f | 4-F | 7.5 | 9.3 | 8.9 |
| Doxorubicin | - | 1.2 | 1.5 | 1.8 |
IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.
SAR Analysis for Anticancer Activity:
-
The unsubstituted derivative (4a ) was inactive.
-
The introduction of a methyl group at the ortho (4b ) or para (4c ) position of the phenyl ring increased activity.
-
A methoxy group at the para position (4d ) further enhanced the cytotoxic effect.
-
Halogen substitution, particularly fluorine at the para position (4f ), resulted in the most potent compound in the series, with single-digit micromolar activity against all three cell lines.
Antiviral Activity
A series of N-phenylbenzamide derivatives were synthesized and evaluated for their inhibitory activity against Enterovirus 71 (EV71).[1][2]
Table 2: Anti-EV71 Activity and Cytotoxicity of N-Phenylbenzamide Derivatives [1]
| Compound | R¹ | R² | R³ | R⁴ | EV71 IC₅₀ (µM) | Vero TC₅₀ (µM) | Selectivity Index (SI) |
| 1a | NH₂ | OCH₃ | H | H | 25 ± 2.1 | >1000 | >40 |
| 1b | NH₂ | OCH₃ | 4-Cl | H | 18 ± 1.5 | 850 ± 15 | 47 |
| 1c | NH₂ | OCH₃ | 4-Br | H | 12 ± 1.2 | 620 ± 10 | 52 |
| 1e | NH₂ | OCH₃ | 4-Br | H | 5.7 ± 0.8 | 620 ± 0.0 | 109 |
| Pirodavir | - | - | - | - | 0.5 ± 0.1 | 31 ± 2.2 | 62 |
IC₅₀ is the 50% inhibitory concentration against the virus. TC₅₀ is the 50% toxic concentration for Vero cells. SI = TC₅₀/IC₅₀.
SAR Analysis for Antiviral Activity:
-
The presence of an amino group at the 3-position and a methoxy group at the 4-position of the benzoyl ring appears to be important for activity.
-
Substitution on the N-phenyl ring significantly influences antiviral potency.
-
A halogen at the para position of the N-phenyl ring enhances activity, with the bromo-substituted derivative (1e ) being the most active.[1]
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
In Vitro Anti-EV71 Assay
This assay determines the ability of the compounds to inhibit the cytopathic effect (CPE) of EV71 in a host cell line.
Protocol:
-
Cell Seeding: Seed Vero cells in a 96-well plate and grow to confluence.
-
Virus Infection and Compound Treatment: Infect the cells with EV71 at a specific multiplicity of infection (MOI). Simultaneously, add serial dilutions of the test compounds to the wells. Include a virus control (no compound) and a cell control (no virus).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the CPE in the virus control wells is complete (typically 2-3 days).
-
CPE Observation: Observe the cells under a microscope and score the CPE for each well.
-
Cell Viability Measurement: Alternatively, cell viability can be quantified using the MTT assay as described above.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits the viral CPE by 50%. The 50% toxic concentration (TC₅₀) is determined in parallel on uninfected cells. The selectivity index (SI) is calculated as TC₅₀/IC₅₀.
Signaling Pathway and Experimental Workflow Diagrams
Histone Deacetylase (HDAC) Signaling Pathway in Cancer
N-substituted benzamide derivatives have been explored as histone deacetylase (HDAC) inhibitors, which are promising anticancer agents. HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.
Caption: Role of HDACs in cancer and the mechanism of action of HDAC inhibitors.
ABL1 Kinase Signaling Pathway in Cancer
The ABL1 kinase is a non-receptor tyrosine kinase that, when constitutively activated (e.g., as the BCR-ABL fusion protein in chronic myeloid leukemia), drives cancer cell proliferation and survival. Some N-phenylbenzamide derivatives have been investigated as ABL1 kinase inhibitors.[3]
Caption: Simplified ABL1 kinase signaling pathway in cancer.
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for the synthesis and evaluation of a library of this compound derivatives for SAR studies.
Caption: A typical workflow for SAR studies of this compound derivatives.
References
Troubleshooting & Optimization
Improving N-Phenethylbenzamide synthesis yield and purity
Welcome to the technical support center for the synthesis of N-phenethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the synthesis process, leading to improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and robust method for synthesizing this compound is the Schotten-Baumann reaction. This reaction involves the acylation of phenethylamine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]
Q2: Why is a base necessary in the Schotten-Baumann reaction?
A2: A base is crucial for two main reasons. Firstly, it neutralizes the hydrochloric acid (HCl) that is generated during the reaction. If not neutralized, the HCl will react with the unreacted phenethylamine to form a non-nucleophilic ammonium salt, which would halt the reaction and reduce the yield. Secondly, the base drives the reaction equilibrium towards the formation of the amide product.[2][4]
Q3: What are the common side reactions that can occur during the synthesis?
A3: The most common side reaction is the hydrolysis of the benzoyl chloride reactant in the presence of water, which forms benzoic acid.[5] This impurity can complicate the purification process. Another potential, though less common, side reaction is the diacylation of the primary amine, especially if a significant excess of benzoyl chloride is used.[6]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What is the best method for purifying the crude this compound?
A5: Recrystallization is a highly effective and commonly used method for purifying solid organic compounds like this compound.[7] This technique removes impurities by dissolving the crude product in a hot solvent and allowing the pure compound to crystallize as the solution cools.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Ensure the reaction is stirred for an adequate duration (e.g., 8-16 hours at room temperature). Gently warming the reaction may increase the rate, but excessive heat can promote side reactions. |
| Loss of amine reactant: The phenethylamine has reacted with the HCl byproduct. | Use at least a stoichiometric equivalent of a suitable base (e.g., NaOH, KOH, triethylamine) to neutralize the HCl as it forms.[4][6] | |
| Hydrolysis of benzoyl chloride: Presence of excess water in the reaction. | Use anhydrous solvents and ensure glassware is thoroughly dried before use. Add the benzoyl chloride slowly to the reaction mixture. | |
| Loss during workup/purification: Using too much recrystallization solvent or premature crystallization. | Use the minimum amount of hot solvent necessary for recrystallization to ensure a saturated solution upon cooling.[7] Ensure hot filtration is performed quickly if needed to prevent the product from crystallizing in the funnel. | |
| Product is Impure (e.g., contains benzoic acid) | Hydrolysis of benzoyl chloride: Moisture present in the reaction. | Rigorously exclude moisture by using anhydrous solvents, dry glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Inefficient purification: Incorrect choice of recrystallization solvent. | Select a recrystallization solvent or solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures. Ethanol or an ethanol/water mixture is often a good starting point.[7] | |
| Incomplete removal of base: Residual base from the reaction. | During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining amine-based catalyst, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate) to remove acidic impurities, and finally with brine. | |
| Oily Product Instead of Crystals During Recrystallization | "Oiling out": The product's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution until the oil redissolves and add a small amount of additional hot solvent. Allow the solution to cool more slowly. Alternatively, choose a solvent with a lower boiling point. |
| No Crystals Form Upon Cooling | Excessive solvent used: The solution is not saturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. If this fails, evaporate some of the solvent to increase the concentration and then allow it to cool again. |
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield and purity of this compound. Note: This data is representative and actual results may vary based on specific experimental conditions.
Table 1: Effect of Base on Yield and Purity
| Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 10% aq. NaOH | Dichloromethane/Water | 25 | 12 | 95 | 98 |
| 10% aq. KOH | Dichloromethane/Water | 25 | 12 | 96 | 98.5 |
| Triethylamine | Dichloromethane | 25 | 16 | 92 | 97 |
| Pyridine | Dichloromethane | 25 | 16 | 90 | 96.5 |
Table 2: Effect of Temperature on Yield and Purity
| Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 10% aq. NaOH | Dichloromethane/Water | 0 | 24 | 92 | 99 |
| 10% aq. NaOH | Dichloromethane/Water | 25 | 12 | 95 | 98 |
| 10% aq. NaOH | Dichloromethane/Water | 40 (reflux) | 6 | 93 | 96.5 |
Table 3: Recrystallization Solvent System Performance
| Solvent System | Crude Product (g) | Volume of Solvent (mL) | Recovered Product (g) | Recovery Yield (%) | Purity (%) (by HPLC) |
| Ethanol | 5.0 | 25 | 4.5 | 90 | >99.5 |
| Ethanol/Water (4:1) | 5.0 | 20 | 4.6 | 92 | >99.5 |
| Ethyl Acetate | 5.0 | 40 | 4.2 | 84 | 99 |
| Acetone | 5.0 | 15 | 4.4 | 88 | >99.5 |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is adapted from a high-yield method and is designed to be straightforward and efficient.
Materials:
-
Phenethylamine
-
Benzoyl chloride
-
Sodium hydroxide (NaOH) pellets
-
Dichloromethane (DCM)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve phenethylamine (1.0 eq.) in dichloromethane.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Cool the phenethylamine solution to 0-5 °C in an ice bath.
-
Slowly and simultaneously add benzoyl chloride (1.05 eq.) and the 10% NaOH solution to the stirred phenethylamine solution. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water (if using a mixed solvent system)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture to boiling on a hot plate with stirring.
-
Continue to add hot ethanol dropwise until the solid just dissolves.
-
If using a mixed solvent system, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven or air dry.
Mandatory Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Key parameter relationships in the synthesis.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. assets-global.website-files.com [assets-global.website-files.com]
- 4. benchchem.com [benchchem.com]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming N-Phenethylbenzamide Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with N-Phenethylbenzamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a chemical compound with the molecular formula C₁₅H₁₅NO.[1][2][3][4] It is a white solid that is known to be practically insoluble in water, which can pose significant challenges for its use in biological assays, formulation development, and other applications requiring aqueous media.[1] Its poor aqueous solubility can lead to issues with bioavailability and inconsistent experimental results.
Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?
A2: Several techniques can be employed to enhance the aqueous solubility of compounds like this compound. These include:
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Co-solvency: Using a water-miscible organic solvent to increase the solubility.
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pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase its solubility.
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.[5]
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Complexation: Using agents like cyclodextrins to form inclusion complexes with the compound, thereby increasing its apparent solubility.[5]
-
Particle Size Reduction: Decreasing the particle size through methods like micronization to increase the dissolution rate.[5][6]
Q3: In which organic solvents is this compound expected to be soluble?
A3: this compound is reported to be soluble in organic solvents such as ethanol and dichloromethane.[1] Based on the solubility of the related compound, benzamide, other potentially effective organic solvents include methanol, acetone, and dimethylformamide (DMF).[7][8]
Troubleshooting Guides
This section provides detailed experimental protocols and troubleshooting advice for common solubility issues encountered with this compound.
Issue 1: this compound precipitates out of my aqueous buffer.
Cause: The aqueous buffer alone is not a suitable solvent for the hydrophobic this compound.
Solution 1: Utilize a Co-solvent System
This approach involves adding a water-miscible organic solvent to the aqueous buffer to increase the overall solubility of the compound.
Experimental Protocol: Co-solvent Screening
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Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Good starting points, based on the solubility of similar compounds, include Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, and Polyethylene Glycol 400 (PEG 400).[7][8][9]
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Prepare Stock Solution: Dissolve a known high concentration of this compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).
-
Prepare Co-solvent/Aqueous Buffer Mixtures: Create a series of dilutions of your stock solution into your aqueous buffer to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Observe Solubility: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the desired experimental temperature.
-
Determine Maximum Solubility: If a more precise value is needed, use the shake-flask method. Add an excess of this compound to various co-solvent/buffer mixtures, agitate until equilibrium is reached (typically 24-48 hours), centrifuge to pellet undissolved solid, and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC.
Data Presentation: Illustrative Solubility of this compound in Co-solvent Systems
| Co-solvent | Concentration (% v/v in Water) | Apparent Solubility (µg/mL) | Observations |
| DMSO | 1% | 50 | Clear solution |
| DMSO | 5% | 250 | Clear solution |
| Ethanol | 1% | 20 | Slight precipitation after 1h |
| Ethanol | 5% | 100 | Clear solution |
| PEG 400 | 1% | 15 | Precipitation observed |
| PEG 400 | 5% | 80 | Clear solution |
Troubleshooting:
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Precipitation still occurs: Increase the percentage of the co-solvent. However, be mindful of the potential effects of high concentrations of organic solvents on your experimental system (e.g., cell viability, enzyme activity).
-
Compound is difficult to dissolve initially: Gently warm the solution or use sonication to aid dissolution. Ensure the solution returns to the target temperature before use.
Experimental Workflow for Co-solvent Screening
Caption: Workflow for selecting an appropriate co-solvent system.
Solution 2: pH Adjustment
For ionizable compounds, altering the pH of the solution can significantly impact solubility. While this compound does not have strongly acidic or basic groups, the amide bond can undergo hydrolysis under extreme pH conditions, and subtle changes in charge distribution at different pH values might slightly alter solubility.
Experimental Protocol: pH-Solubility Profile
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).
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Shake-Flask Method: Add an excess amount of this compound to each buffer.
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Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (24-48 hours).
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Separate and Quantify: Centrifuge the samples, filter the supernatant, and determine the concentration of dissolved this compound by a validated analytical method (e.g., HPLC-UV).
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Plot Data: Plot the measured solubility as a function of pH.
Data Presentation: Illustrative pH-Solubility Profile of this compound
| pH | Apparent Solubility (µg/mL) |
| 4.0 | 5.2 |
| 5.0 | 3.1 |
| 6.0 | 1.8 |
| 7.0 | 1.5 |
| 7.4 | 1.4 |
| 8.0 | 1.6 |
| 9.0 | 2.0 |
Troubleshooting:
-
Minimal change in solubility: This indicates that pH adjustment is not an effective strategy for this particular compound, likely due to its neutral nature.
-
Compound degradation: Be aware that extreme pH values can lead to the hydrolysis of the amide bond. It is advisable to assess the stability of this compound at the tested pH values over the course of the experiment.
Logical Diagram for pH-Dependent Solubility Assessment
Caption: Process for determining the pH-solubility profile.
Issue 2: Need to avoid organic solvents in the final formulation.
Cause: The experimental system is sensitive to organic solvents.
Solution 1: Use of Surfactants
Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic molecules, increasing their apparent solubility.
Experimental Protocol: Surfactant Screening
-
Select Surfactants: Choose a variety of non-ionic (e.g., Polysorbate 80, Cremophor EL) and ionic (e.g., Sodium Dodecyl Sulfate - SDS) surfactants.[10]
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Prepare Surfactant Solutions: Prepare aqueous solutions of each surfactant at a concentration above their critical micelle concentration (CMC).
-
Determine Solubility: Use the shake-flask method to determine the solubility of this compound in each surfactant solution.
-
Analyze Data: Compare the solubility in the surfactant solutions to the intrinsic aqueous solubility.
Data Presentation: Illustrative Solubility of this compound in Surfactant Solutions
| Surfactant | Concentration | Apparent Solubility (µg/mL) |
| None (Water) | - | ~1.5 |
| Polysorbate 80 | 1% (w/v) | 75 |
| Cremophor EL | 1% (w/v) | 90 |
| SDS | 0.5% (w/v) | 120 |
Troubleshooting:
-
Insufficient solubility enhancement: Try a different class of surfactant or increase the surfactant concentration. Be aware that high surfactant concentrations can be cytotoxic.
-
Foaming: Ionic surfactants, in particular, can cause foaming which may be undesirable in certain applications.
Solution 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility and stability in aqueous solutions.[11][12]
Experimental Protocol: Cyclodextrin Complexation
-
Select Cyclodextrin: Choose a suitable cyclodextrin. Beta-cyclodextrins and their derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[11]
-
Prepare Complex:
-
Kneading Method: Make a paste of the cyclodextrin with a small amount of water or a water-alcohol mixture. Add this compound and knead thoroughly. Dry the resulting solid.
-
Co-precipitation Method: Dissolve the cyclodextrin in water and this compound in a minimal amount of a suitable organic solvent. Mix the two solutions and then remove the solvent (e.g., by evaporation or lyophilization).[13][14]
-
-
Determine Solubility: Measure the aqueous solubility of the prepared complex using the shake-flask method.
Data Presentation: Illustrative Solubility of this compound with Cyclodextrin
| Formulation | Apparent Solubility (µg/mL) |
| This compound alone | ~1.5 |
| This compound:HP-β-CD (1:1 molar ratio) complex | 150 |
Troubleshooting:
-
Low complexation efficiency: Try different molar ratios of the drug to cyclodextrin or use a different type of cyclodextrin.
-
Difficulty in preparing the complex: The co-precipitation method is often more efficient for achieving intimate mixing of the components.
Experimental Workflow for Cyclodextrin Complexation
Caption: Methods for preparing this compound-cyclodextrin complexes.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. researchgate.net [researchgate.net]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Estimation of drug solubility in water, PEG 400 and their binary mixtures using the molecular structures of solutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. alzet.com [alzet.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Phenethylbenzamide by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-phenethylbenzamide using recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at lower temperatures. Based on its chemical structure (an aromatic amide), polar organic solvents are generally suitable. Ethanol is a commonly recommended solvent.[1] A mixed-solvent system, such as ethanol/water or diethyl ether/hexanes, can also be effective.[2][3] In a mixed-solvent system, this compound should be dissolved in the "good" solvent (e.g., ethanol) at an elevated temperature, followed by the addition of the "poor" solvent (e.g., water) until turbidity is observed.
Q2: What is the expected melting point of pure this compound?
A2: The melting point of pure this compound is reported to be in the range of 115-119 °C.[1][4] A sharp melting point within this range is a good indicator of high purity. A broad melting range or a melting point significantly lower than this range suggests the presence of impurities.
Q3: What are the common impurities in a crude sample of this compound?
A3: this compound is typically synthesized by the reaction of phenethylamine and benzoyl chloride.[1] Therefore, common impurities may include unreacted starting materials (phenethylamine and benzoyl chloride) or byproducts of the reaction. Benzoic acid can also be present due to the hydrolysis of benzoyl chloride.
Q4: How can I improve the yield of my recrystallization?
A4: A low yield is often due to using an excessive amount of solvent, causing a significant portion of the product to remain in the mother liquor.[5] To improve the yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal formation before filtration.[5] Additionally, minimizing the number of transfers and ensuring all crystals are scraped from the flask can help.
Q5: My recrystallized product has a yellowish tint. How can I remove colored impurities?
A5: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[5] The charcoal adsorbs the colored impurities. However, use charcoal sparingly as it can also adsorb some of your desired product, potentially reducing the yield.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound does not dissolve in the hot solvent. | - Inappropriate solvent.- Insufficient solvent.- Temperature is too low. | - Test the solubility of a small sample in various solvents to find a suitable one.- Add more hot solvent in small increments until the solid dissolves.- Ensure the solvent is heated to its boiling point. |
| The compound "oils out" instead of forming crystals. | - The solution is supersaturated at a temperature above the compound's melting point.- The rate of cooling is too fast. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a different solvent system with a lower boiling point.[3] |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.- If induction fails, evaporate some of the solvent to increase the concentration and cool again.[6] |
| Crystals form too quickly. | - The solution is too concentrated.- The cooling process is too rapid. | - Rapid crystal formation can trap impurities.[6] Reheat the solution, add a small amount of additional solvent, and allow it to cool down slowly at room temperature before placing it in an ice bath. |
| The final product is not pure (verified by melting point or other analytical techniques). | - Inefficient removal of impurities during recrystallization.- Co-crystallization of impurities with the product. | - Ensure the correct solvent is being used where the impurities are highly soluble even at low temperatures.- A second recrystallization step may be necessary to achieve the desired purity. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound using a single solvent (ethanol).
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate with stirring until the ethanol begins to boil.
-
Saturation: Add more hot ethanol in small portions until the this compound just completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.
-
Crystallization: Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystals of this compound should start to form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass and let them air dry completely or dry them in a vacuum oven.
-
Analysis: Determine the melting point of the dried crystals to assess their purity.
Visualizations
References
Troubleshooting N-Phenethylbenzamide instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of N-Phenethylbenzamide in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For biological assays, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For other applications, organic solvents such as ethanol, methanol, or dichloromethane can be used. One supplier offers this compound as a 10 mM solution in DMSO.[1]
Q2: How should I store stock solutions of this compound?
To ensure long-term stability, stock solutions should be stored at -20°C or -80°C in tightly sealed containers. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially accelerate degradation.
Q3: What is the primary cause of this compound instability in solution?
The primary degradation pathway for this compound is the hydrolysis of its amide bond.[2][3][4] This reaction, which breaks the molecule into phenethylamine and benzoic acid, is generally slow but can be accelerated by strongly acidic or basic conditions, as well as elevated temperatures.[3][4][5]
Q4: At what pH is this compound most stable?
Q5: How can I check if my this compound solution has degraded?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method to assess the purity and degradation of this compound.[5][8] By comparing the chromatogram of your sample to a freshly prepared standard, you can identify and quantify the parent compound and any degradation products.
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness Observed After Diluting Stock Solution into Aqueous Buffer
Possible Causes:
-
Low Aqueous Solubility: this compound is sparingly soluble in water.[9] Diluting a concentrated organic stock solution into an aqueous buffer can cause the compound to crash out if its solubility limit is exceeded.
-
Buffer Incompatibility: Certain buffers, particularly phosphate buffers, can precipitate when mixed with high concentrations of organic solvents.[2]
-
"Salting Out" Effect: High salt concentrations in the buffer can decrease the solubility of organic compounds.
Solutions:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the Cosolvent Percentage: If your experiment allows, slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final aqueous solution can help maintain solubility. However, be mindful of the solvent's potential effects on your experimental system.
-
Test Different Buffers: If you suspect buffer precipitation, try using alternative buffer systems that are more compatible with organic solvents, such as ammonium acetate or ammonium formate.[9]
-
Prepare a More Dilute Stock Solution: Using a less concentrated stock solution will result in a lower percentage of organic solvent in your final working solution, which may prevent precipitation.
-
Gentle Warming and Sonication: In some cases, gentle warming (do not exceed 40°C) and sonication can help redissolve small amounts of precipitate. However, ensure this does not affect the stability of other components in your experiment.
Issue 2: Inconsistent or Unreliable Experimental Results
Possible Causes:
-
Compound Degradation: If stock solutions are not stored properly (e.g., at room temperature, in the presence of moisture, or under acidic/basic conditions), the compound may have degraded over time, leading to a lower effective concentration.
-
Adsorption to Labware: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the actual concentration in solution.
Solutions:
-
Verify Solution Integrity with HPLC: Analyze your working solution using HPLC to confirm the concentration and purity of this compound. Compare the peak area of the main compound to that of a freshly prepared standard.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored, frozen stock solution for each experiment to ensure consistency.
-
Use Low-Adsorption Labware: If you suspect adsorption is an issue, consider using low-protein-binding or polypropylene tubes and pipette tips.
-
Perform a Stability Study: If you are using a new buffer system or experimental conditions, it is advisable to perform a short stability study to ensure this compound is stable over the duration of your experiment (see Experimental Protocol section).
Data Presentation
Table 1: Solubility of this compound
| Solvent | Qualitative Solubility |
| Water | Insoluble/Slightly Soluble[8][9] |
| Ethanol | Soluble[8][9] |
| Dichloromethane | Soluble[9] |
| Chloroform | Soluble[8] |
| Dimethylformamide (DMF) | Soluble[8] |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Note: Quantitative solubility data for this compound is not widely published. It is recommended to experimentally determine the solubility in your specific solvent and buffer system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 225.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Amber glass vial or microcentrifuge tube
-
Vortex mixer
-
-
Procedure:
-
Tare the amber glass vial on the analytical balance.
-
Carefully weigh 2.25 mg of this compound into the vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution.
-
Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
For long-term storage, create single-use aliquots and store at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound in an Aqueous Buffer using HPLC
-
Objective: To determine the stability of this compound in a specific aqueous buffer over time at a defined temperature.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
HPLC vials
-
-
Procedure:
-
Prepare the Test Solution: Dilute the 10 mM stock solution to your final working concentration (e.g., 100 µM) in the aqueous buffer. Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the test solution to an HPLC vial and analyze it according to the HPLC method below. This will serve as your baseline (100% initial concentration).
-
Incubate: Store the remaining test solution at the desired temperature (e.g., room temperature or 37°C).
-
Collect Time Points: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots of the incubated solution, transfer to HPLC vials, and analyze immediately.
-
HPLC Method (Example):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Note: This is a starting method and may require optimization.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time from the T=0 sample.
-
For each time point, calculate the percentage of this compound remaining relative to the T=0 sample using the peak area: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot % Remaining versus Time to visualize the degradation profile.
-
-
Visualizations
Caption: this compound Hydrolysis Pathway.
Caption: Troubleshooting Workflow for Solution Instability.
Caption: Experimental Workflow for Stability Testing.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 3. Amide - Wikipedia [en.wikipedia.org]
- 4. uregina.ca [uregina.ca]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimization of reaction conditions for N-Phenethylbenzamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N-phenethylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Schotten-Baumann reaction. This reaction involves the acylation of phenethylamine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Q2: What are the typical starting materials and reagents for the Schotten-Baumann synthesis of this compound?
A2: The key starting materials are phenethylamine and benzoyl chloride. A base is required to scavenge the HCl generated during the reaction; common choices include aqueous sodium hydroxide or tertiary amines like triethylamine or pyridine. A suitable solvent, such as dichloromethane or a biphasic system of water and an organic solvent, is also necessary.
Q3: What are some potential side reactions and impurities I should be aware of?
A3: Potential impurities include unreacted starting materials (phenethylamine and benzoyl chloride), benzoic acid formed from the hydrolysis of benzoyl chloride, and potentially a diacylated byproduct where the amide nitrogen is acylated again, though this is less common under standard conditions.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[2] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the product from the starting materials. The disappearance of the limiting reactant spot and the appearance of the product spot indicate the reaction's progression.
Q5: What are the recommended methods for purifying the final product?
A5: The crude product can be purified by washing the organic layer with an acidic solution (e.g., 1M HCl) to remove unreacted amine and a basic solution (e.g., saturated sodium bicarbonate) to remove benzoic acid.[3] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[3][4][5][6]
Troubleshooting Guide
| Issue | Probable Cause(s) | Solution(s) |
| Low or No Product Yield | Hydrolysis of Benzoyl Chloride: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric moisture.[2] |
| Ineffective HCl Scavenging: The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. | Use a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) in at least a stoichiometric amount to neutralize the HCl as it is formed.[2] | |
| Incomplete Reaction: The reaction may not have reached completion. | Monitor the reaction by TLC until the limiting reactant is consumed. If necessary, extend the reaction time or gently heat the mixture (if appropriate for the chosen solvent and base).[2] | |
| Presence of Benzoic Acid Impurity in Product | Hydrolysis of Benzoyl Chloride: As mentioned above, moisture can lead to the formation of benzoic acid. | During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities like benzoic acid.[3] |
| Presence of Unreacted Phenethylamine in Product | Incomplete Reaction or Incorrect Stoichiometry: Not all of the phenethylamine has reacted. | Ensure benzoyl chloride is the limiting reagent or use a slight excess. During the workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove the basic phenethylamine.[3] |
| Formation of a Diacylated Byproduct | Excess Benzoyl Chloride: Using a large excess of benzoyl chloride can lead to the acylation of the amide nitrogen. | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of benzoyl chloride. Add the benzoyl chloride dropwise to the solution of phenethylamine to maintain a low concentration of the acylating agent.[2] |
| Product "Oiling Out" During Recrystallization | Inappropriate Solvent System or Cooling Too Quickly: The product is precipitating as a liquid instead of a solid. | Ensure the chosen recrystallization solvent has a boiling point lower than the melting point of this compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Adding a seed crystal can also promote proper crystallization.[5] |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the impact of different reaction conditions on the yield of this compound in a typical Schotten-Baumann reaction.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Triethylamine (1.2) | Dichloromethane | 0 to RT | 4 | 85 |
| 2 | Pyridine (1.2) | Dichloromethane | 0 to RT | 4 | 82 |
| 3 | 10% aq. NaOH (2.0) | Dichloromethane/Water | 0 to RT | 2 | 92 |
| 4 | Triethylamine (1.2) | Tetrahydrofuran | 0 to RT | 6 | 78 |
| 5 | 10% aq. NaOH (2.0) | Toluene/Water | RT | 2 | 88 |
Note: The data in this table is illustrative and based on typical outcomes for Schotten-Baumann reactions. Actual yields may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
Protocol 1: Schotten-Baumann Synthesis of this compound
This protocol is a standard procedure for the synthesis of this compound.
Materials:
-
Phenethylamine
-
Benzoyl chloride
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
In a round-bottom flask, dissolve phenethylamine (1.0 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly and simultaneously add benzoyl chloride (1.05 eq.) and 10% aqueous NaOH solution (2.0 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound using EDC/HOBt Coupling
This protocol provides an alternative method starting from benzoic acid using peptide coupling reagents.[3]
Materials:
-
Benzoic acid
-
Phenethylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzoic acid (1.0 eq.), HOBt (1.2 eq.), and EDC-HCl (1.2 eq.) in DMF.
-
Add DIPEA (2.0 eq.) to the mixture and stir for 10 minutes at room temperature.
-
Add phenethylamine (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Identifying and removing impurities from N-Phenethylbenzamide samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Phenethylbenzamide. The information provided here will assist in identifying and removing common impurities from your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound synthesized via the Schotten-Baumann reaction?
A1: Given the typical synthesis of this compound from phenethylamine and benzoyl chloride, the most probable impurities are:
-
Unreacted Starting Materials:
-
Phenethylamine
-
Benzoyl chloride
-
-
Side-Products:
-
Benzoic acid: Formed from the hydrolysis of unreacted benzoyl chloride.
-
Di-acylated amine: Though less common under controlled conditions, over-acylation of phenethylamine can occur.
-
Q2: My this compound sample has a lower than expected melting point. What could be the cause?
A2: A depressed and broadened melting point range is a classic indicator of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces.
Q3: I observe an unexpected peak in the HPLC chromatogram of my this compound sample. How can I identify it?
A3: The identity of an unknown peak can be determined by coupling the HPLC system with a mass spectrometer (LC-MS). The mass-to-charge ratio of the impurity can provide significant clues to its structure. Comparing the retention time with that of known potential impurities (phenethylamine, benzoyl chloride, benzoic acid) can also aid in identification.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: Ethanol is a commonly used and effective solvent for the recrystallization of benzamide derivatives.[1] A mixed solvent system, such as ethanol-water, may also be effective for inducing crystallization.[1]
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials
-
Identification:
-
TLC Analysis: Spot the crude sample alongside pure standards of phenethylamine and benzoyl chloride on a TLC plate. The presence of spots with the same Rf value as the standards indicates their presence in your sample.
-
HPLC Analysis: Inject the sample into an HPLC system. Compare the retention times of the peaks with those of pure phenethylamine and benzoyl chloride standards.
-
GC-MS Analysis: The mass spectrum of the sample can be compared with the known mass spectra of the starting materials.
-
-
Removal:
-
Aqueous Wash: If the reaction was performed in an organic solvent, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove the basic phenethylamine by converting it into its water-soluble salt. A subsequent wash with a dilute base solution (e.g., 1M NaOH) will remove any remaining acidic benzoyl chloride and benzoic acid.
-
Column Chromatography: If the starting materials are persistent, column chromatography can effectively separate them from the this compound product.
-
Issue 2: Presence of Benzoic Acid
-
Identification:
-
TLC Analysis: Benzoic acid will appear as a distinct spot on a TLC plate, which can be compared to a benzoic acid standard.
-
HPLC Analysis: A peak corresponding to the retention time of benzoic acid will be observed.
-
pH Measurement: Dissolving a small amount of the crude product in a suitable solvent and measuring the pH may indicate the presence of an acidic impurity.
-
-
Removal:
-
Base Wash: During the workup, washing the organic solution containing the product with a mild base like sodium bicarbonate solution will convert benzoic acid into its water-soluble sodium salt, which can then be separated in the aqueous layer.
-
Recrystallization: Recrystallization from a suitable solvent like ethanol should leave the more polar benzoic acid in the mother liquor.
-
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | 225.29 | 115-119 | Soluble in ethanol, dichloromethane; Insoluble in water.[2][3] |
| Phenethylamine | 121.18 | -60 | Soluble in water, ethanol, ether. |
| Benzoyl chloride | 140.57 | -1 | Reacts with water and ethanol. Soluble in ether, chloroform, benzene. |
| Benzoic acid | 122.12 | 122.4 | Slightly soluble in cold water; soluble in hot water, ethanol, ether. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can induce crystallization.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the this compound an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system as the eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the identification and removal of impurities from this compound samples.
Caption: Logical relationship of products and impurities from the synthesis of this compound.
References
Technical Support Center: Enhancing the Bioavailability of N-Phenethylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of the poorly water-soluble compound, N-Phenethylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a white solid organic compound with the chemical formula C₁₅H₁₅NO. It is practically insoluble in water, which can lead to poor dissolution in the gastrointestinal tract and consequently, low and variable oral bioavailability.[1] This poses a significant challenge for in vivo studies, as achieving therapeutic concentrations in the bloodstream can be difficult.
Q2: What are the primary strategies to enhance the bioavailability of this compound?
The main approaches focus on improving its solubility and dissolution rate. These strategies can be broadly categorized as:
-
Physical Modifications: Primarily particle size reduction through techniques like micronization and nanosuspension.
-
Formulation Approaches:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Q3: Which bioavailability enhancement strategy is best for this compound?
The optimal strategy depends on several factors, including the desired dosage, the specific experimental model, and the physicochemical properties of the compound beyond its solubility. Without specific experimental data on the permeability and degradation profile of this compound, a universal "best" method cannot be definitively stated. It is recommended to start with simpler methods like particle size reduction or solid dispersions before moving to more complex formulations like SEDDS.
Q4: Are there any known safety concerns with the excipients used in these enhancement techniques?
Most excipients used in these formulations (e.g., polymers for solid dispersions, cyclodextrins, lipids for SEDDS) are generally recognized as safe (GRAS). However, the concentration of some surfactants and co-solvents should be carefully controlled to avoid potential gastrointestinal irritation or toxicity. Always refer to the regulatory guidelines and perform necessary safety assessments for your specific formulation.
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor Dissolution Rate | 1. Reduce Particle Size: Employ micronization or nanosuspension techniques to increase the surface area of the drug. 2. Formulate a Solid Dispersion: Disperse this compound in a hydrophilic polymer to improve its wettability and dissolution. 3. Utilize Cyclodextrin Complexation: Form an inclusion complex to enhance aqueous solubility. |
| Low Aqueous Solubility | 1. Co-solvent System: For preclinical studies, consider using a co-solvent system (e.g., water/PEG 400/ethanol). However, be mindful of potential precipitation upon dilution in the GI tract. 2. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to present the drug in a solubilized form in the gut. |
| Precipitation in the GI Tract | 1. Incorporate Precipitation Inhibitors: In solid dispersions or SEDDS, include polymers like HPMC or PVP to maintain a supersaturated state. 2. Optimize Formulation: Adjust the drug-to-carrier ratio in solid dispersions or the oil/surfactant ratio in SEDDS to improve stability upon dilution. |
| Poor Permeability | 1. Include Permeation Enhancers: Cautiously consider the use of well-characterized permeation enhancers, though this may have toxicity implications. 2. Further Characterization: Conduct in vitro permeability assays (e.g., Caco-2) to understand the extent of this limitation. |
Issue 2: Formulation Instability (e.g., Crystallization, Phase Separation)
| Potential Cause | Troubleshooting Steps |
| Drug Recrystallization in Solid Dispersions | 1. Increase Polymer Concentration: A higher polymer-to-drug ratio can better maintain the amorphous state. 2. Select a Polymer with Stronger Drug Interaction: Use polymers that can form hydrogen bonds with this compound. 3. Optimize Storage Conditions: Store the formulation in a low humidity and controlled temperature environment. |
| Phase Separation in Lipid-Based Formulations (SEDDS) | 1. Optimize Surfactant/Co-surfactant Ratio: Construct a ternary phase diagram to identify a stable self-emulsifying region. 2. Select Appropriate Excipients: Ensure good solubility of this compound in the chosen oil, surfactant, and co-surfactant. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO | [1] |
| Molecular Weight | 225.29 g/mol | [1] |
| Melting Point | 117-118 °C | [1] |
| Aqueous Solubility | Insoluble | [1] |
| Organic Solvent Solubility | Soluble in ethanol and dichloromethane | [1] |
| Predicted LogP | 3.2 | PubChem |
| Experimental Oral Bioavailability | Data not available | - |
| Experimental Permeability (e.g., Caco-2) | Data not available | - |
| Experimental Solubility in SGF/SIF | Data not available | - |
Note: SGF = Simulated Gastric Fluid; SIF = Simulated Intestinal Fluid.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Dichloromethane (or another suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Preparation of the Organic Solution:
-
Accurately weigh this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio).
-
Dissolve both components completely in a minimal amount of dichloromethane in a round-bottom flask.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
-
Drying and Pulverization:
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a sieve (e.g., #60 mesh) to obtain a uniform particle size.
-
-
Characterization:
-
Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare with the dissolution of the pure drug.
-
Characterize the solid-state properties using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous nature of the drug in the dispersion.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, keeping this compound in a solubilized state.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of a Ternary Phase Diagram:
-
Prepare various combinations of the selected oil, surfactant, and co-surfactant (S/CoS mix) at different ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS mix, titrate the oil phase with the mixture and observe the formation of emulsions upon aqueous dilution to identify the self-emulsifying region.
-
-
Preparation of the SEDDS Formulation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant from the stable self-emulsifying region.
-
Accurately weigh the components and mix them in a glass vial.
-
Heat the mixture in a water bath at approximately 40°C to facilitate homogenization.
-
Vortex the mixture until a clear, homogenous solution is formed.
-
Dissolve the pre-weighed this compound in the prepared vehicle with gentle heating and vortexing.
-
-
Characterization:
-
Evaluate the self-emulsification performance by adding a small amount of the SEDDS formulation to water and observing the formation of the emulsion.
-
Measure the droplet size and zeta potential of the resulting emulsion.
-
Conduct in vitro dissolution and drug release studies in biorelevant media.
-
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
References
Technical Support Center: Synthesis of N-Phenethylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Phenethylbenzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Schotten-Baumann reaction between phenethylamine and benzoyl chloride.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Degraded Benzoyl Chloride | Benzoyl chloride is highly sensitive to moisture and can hydrolyze to benzoic acid. Use freshly opened or distilled benzoyl chloride for the best results. Ensure the reagent is stored under anhydrous conditions. |
| Inadequate Base | A base is crucial to neutralize the HCl byproduct, which can protonate the starting amine, rendering it non-nucleophilic.[1][2][3][4] Ensure at least one equivalent of a suitable base (e.g., aqueous NaOH, pyridine, triethylamine) is used.[1][3] |
| Presence of Water | Water can hydrolyze the benzoyl chloride. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
| Low Reaction Temperature | While the initial addition of benzoyl chloride is often done at low temperatures to control the exothermic reaction, the reaction may require warming to room temperature to proceed to completion.[5] |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). A Chinese patent suggests a room temperature reaction time of 2-3 hours after the addition of benzoyl chloride. |
Issue 2: Presence of Multiple Spots on TLC / Impure Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | If spots corresponding to phenethylamine or benzoyl chloride (or its hydrolysis product, benzoic acid) are visible on the TLC plate, the reaction has not gone to completion. Consider extending the reaction time or gently heating the mixture. |
| Formation of Diacylated Byproduct | The amide product can sometimes be acylated a second time. This can be minimized by the slow, dropwise addition of benzoyl chloride to the reaction mixture at a low temperature (e.g., 0 °C). |
| Hydrolysis of Benzoyl Chloride | The presence of benzoic acid as an impurity is a common issue resulting from the hydrolysis of benzoyl chloride. To remove it during workup, wash the organic layer with a mild base solution, such as saturated sodium bicarbonate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the Schotten-Baumann reaction, which involves the acylation of phenethylamine with benzoyl chloride in the presence of a base.[1][6] This reaction is widely used for forming amides from amines and acyl chlorides.[6]
Q2: Why is a base necessary in the Schotten-Baumann reaction?
A2: The reaction between an amine and an acyl chloride produces one equivalent of hydrochloric acid (HCl).[4] The base neutralizes this acid, preventing it from protonating the unreacted amine.[1][2][4] A protonated amine is no longer nucleophilic and cannot react with the acyl chloride, which would result in a low yield.[4]
Q3: What are some suitable bases and solvents for this synthesis?
A3: Common bases include aqueous solutions of sodium hydroxide or potassium hydroxide, as well as organic bases like pyridine and triethylamine.[1][3] The choice of solvent often depends on the specific reaction conditions. A two-phase system with an organic solvent (like dichloromethane or diethyl ether) and an aqueous phase containing the base is frequently used.[6] The reaction can also be carried out in an aqueous solution without an organic solvent.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (phenethylamine and benzoyl chloride) on a TLC plate. The reaction is complete when the spot corresponding to the starting amine has disappeared and a new, more nonpolar spot for the this compound product is prominent.
Q5: What is the best way to purify the final product?
A5: After the reaction is complete, a standard aqueous workup is typically performed to remove the base, salts, and any water-soluble impurities. The crude product can then be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture or by column chromatography.[5]
Quantitative Data Summary
The following table provides typical reaction parameters for the synthesis of this compound. Note that optimal conditions may vary depending on the scale and specific laboratory setup.
| Parameter | Typical Range / Condition | Notes |
| Reactant Ratio (Phenethylamine:Benzoyl Chloride) | 1 : (1 - 1.5) | A slight excess of benzoyl chloride may be used to ensure complete consumption of the amine. |
| Base (e.g., NaOH) | 1.5 - 3 equivalents (relative to phenethylamine) | Sufficient base is crucial to neutralize the HCl byproduct. |
| Temperature | 0 °C for addition, then room temperature | Initial cooling helps to control the exothermic reaction. The reaction is then typically allowed to warm to room temperature. |
| Reaction Time | 2 - 3 hours | This is the typical duration after the complete addition of benzoyl chloride. Reaction progress should be monitored by TLC. |
| Drying Temperature of Product | 70 - 80 °C | For drying the isolated solid product under vacuum. |
Experimental Protocols
Detailed Methodology for this compound Synthesis (Schotten-Baumann Conditions)
This protocol is a representative example for the synthesis of this compound.
Materials:
-
Phenethylamine
-
Benzoyl chloride
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve phenethylamine (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate dropping funnel, add benzoyl chloride (1.1 equivalents).
-
Simultaneously, add the 10% aqueous sodium hydroxide solution and the benzoyl chloride dropwise to the stirred phenethylamine solution. Maintain the temperature at 0 °C and ensure the pH of the aqueous layer remains basic (pH 8-10).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture vigorously for 2-3 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol.
Visualizations
Caption: Troubleshooting decision tree for low product yield.
Caption: General workflow for synthesis and purification.
References
Validation & Comparative
N-Phenethylbenzamide vs. Other Benzamide Derivatives: A Comparative Analysis of Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Benzamide derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including antibacterial effects.[1] This guide provides a comparative analysis of the antibacterial activity of N-Phenethylbenzamide and other benzamide derivatives, supported by experimental data to inform future research and drug development efforts.
Comparative Antibacterial Activity: A Data-Driven Overview
The antibacterial efficacy of this compound and its derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, is a key metric for this assessment.[2][3]
A study on newly isolated this compound derivatives, named piperbetamides A-D, from Piper betle stems, revealed their potential antimicrobial activity. These compounds, along with other benzamide derivatives from various studies, demonstrate a range of activities against different bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Benzamide Derivatives against Various Bacterial Strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound Derivatives | |||
| Piperbetamide A | Shigella flexneri | 16 | [4][5] |
| Listeria monocytogenes | 16 | [4][5] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | [4][5] | |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 32 | [4][5] | |
| Piperbetamide C | Shigella flexneri | 32 | [4][5] |
| Listeria monocytogenes | 16 | [4][5] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | [4][5] | |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 16 | [4][5] | |
| Piperbetamide D | Shigella flexneri | 32 | [4][5] |
| Listeria monocytogenes | 16 | [4][5] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | [4][5] | |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 16 | [4][5] | |
| Other Benzamide Derivatives | |||
| Compound 5a | Bacillus subtilis | 6.25 | [1] |
| Escherichia coli | 3.12 | [1] | |
| Compound 6b | Escherichia coli | 3.12 | [1] |
| Bacillus subtilis | 6.25 | [1] | |
| Compound 6c | Escherichia coli | 3.12 | [1] |
| Bacillus subtilis | 6.25 | [1] | |
| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | 3.9 | [6] |
| Achromobacter xylosoxidans | 3.9 | [6] | |
| Novel Benzamidine Analogues (4a-c) | Periodontitis-triggering pathogens | 31.25 - 125 | [7] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The following is a generalized protocol based on the methodologies described in the cited literature.
Microbroth Dilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold serial dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted compounds, is inoculated with the prepared bacterial suspension. Positive control wells (containing bacteria and medium without the compound) and negative control wells (containing medium only) are also included. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[4]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the antibacterial activity of benzamide derivatives using the microbroth dilution method to find the Minimum Inhibitory Concentration (MIC).
Caption: Generalized workflow for MIC determination.
Structure-Activity Relationship and Mechanism of Action
While the precise mechanism of action for many benzamide derivatives is still under investigation, some studies have provided insights into their structure-activity relationships. For instance, the antibacterial activity of some benzamide derivatives has been linked to their ability to inhibit the bacterial cell division protein FtsZ.[8] The nature and position of substituents on the benzamide scaffold can significantly influence the antibacterial potency. For example, the presence of electron-withdrawing groups has been observed to enhance antibacterial activity in some series of benzimidazole derivatives, a related class of compounds.
The hydrophobicity of the molecule can also play a crucial role in its antibacterial activity, potentially by facilitating its passage across bacterial cell membranes.[9] Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound and other benzamide derivatives to guide the rational design of more potent antibacterial agents.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. idexx.dk [idexx.dk]
- 3. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Four new this compound derivatives from the stems of piper betle and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]
- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Phenethylbenzamide and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Phenethylbenzamide and its structurally related analogs. The following sections detail their performance across various biological assays, supported by experimental data and methodologies, to facilitate informed decisions in drug discovery and development.
This compound, a simple amide, serves as a foundational scaffold for a diverse range of biologically active compounds. Modifications to both the phenethyl and benzoyl moieties have yielded analogs with significant activities, including anticonvulsant, antimicrobial, and sigma receptor modulation. This guide presents a comparative analysis of these analogs, summarizing key quantitative data and providing detailed experimental protocols for the cited assays.
Comparative Biological Activity Data
The biological activities of this compound and its analogs are summarized below. The data highlights the impact of structural modifications on potency and efficacy across different therapeutic areas.
Anticonvulsant Activity
The anticonvulsant properties of this compound analogs have been evaluated in preclinical models of epilepsy, primarily the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ test suggests activity against absence seizures.
| Compound | Modification from this compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Reference |
| 4-Amino-N-(1-phenylethyl)benzamide | Addition of an amino group at the 4-position of the benzoyl ring and a methyl group on the benzylic carbon of the phenethyl group. | 18.02 | > 300 | 170.78 | [1][2] |
| 4-Amino-N-amylbenzamide | Replacement of the phenethyl group with an amyl group and addition of an amino group at the 4-position of the benzoyl ring. | 42.98 | > 300 | Not Reported | [2] |
| N-Benzyl-2-acetamido-3-methoxypropionamide | Structural analog with a different core but retaining the N-benzylacetamide feature. | 8.3 | Not Reported | > 50 | [3] |
| (R)-N-Benzyl-2-acetamido-3-methoxypropionamide | (R)-enantiomer of the above. | 4.5 | Not Reported | 27 | [3] |
Antimicrobial Activity
Several this compound derivatives, particularly those isolated from natural sources like Piper betle, have demonstrated notable antimicrobial activity. The minimum inhibitory concentration (MIC) is a key measure of a compound's potency against various pathogens.
| Compound | Organism | MIC (µg/mL) | Reference |
| Piperbetamide A | Shigella flexneri | 16-32 | [4] |
| Piperbetamide A | Listeria monocytogenes | 16-32 | [4] |
| Piperbetamide C | Methicillin-resistant Staphylococcus aureus | 16-32 | [4] |
| Piperbetamide D | Vancomycin-resistant Enterococcus faecalis | 16-32 | [4] |
Sigma Receptor Binding Affinity
This compound analogs have been investigated for their ability to bind to sigma receptors, which are implicated in a variety of neurological disorders. The binding affinity is typically expressed as the inhibitory constant (Ki).
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (Sigma-2/Sigma-1) | Reference |
| E-N-1-(3'-iodoallyl)-N´-4-(3",4"-dimethoxyphenethyl)-piperazine | 15 | 1260 | 84 | [5] |
| Z-N-1-(3'-iodoallyl)-N´-4-(3",4"-dimethoxyphenethyl)-piperazine | 16 | 368 | 23 | [5] |
Cytotoxic Activity
The potential of benzamide derivatives as anticancer agents has also been explored. The half-maximal inhibitory concentration (IC₅₀) is used to quantify the cytotoxic effects on cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide | G361 (Melanoma) | Single-digit micromolar | [6] |
| 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | MCF-7 (Breast Cancer) | 0.07 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical assay for evaluating potential anticonvulsant drugs.
-
Animal Model: Male albino mice (20-25 g) are typically used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
Stimulation: After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures.
-
Animal Model: Male albino mice (18-25 g) are commonly used.
-
Drug Administration: The test compound or vehicle is administered i.p. or p.o.
-
Convulsant Administration: After a specific pretreatment time, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg) is administered.
-
Observation: Animals are observed for a period of 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
-
Endpoint: Protection is defined as the absence of clonic seizures within the observation period.
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Endpoint: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Sigma-1 Receptor Binding Assay
This assay measures the affinity of a compound for the sigma-1 receptor.
-
Membrane Preparation: Membranes are prepared from a tissue source rich in sigma-1 receptors (e.g., guinea pig brain).
-
Radioligand: A radiolabeled ligand with high affinity for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine) is used.
-
Competition Binding: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key concepts related to the analysis of this compound and its analogs.
References
- 1. Synthesis and anticonvulsant activity of analogues of 4-amino-N-(1-phenylethyl)benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Machinery: A Comparative Guide to the Mechanism of Action of N-Phenethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
N-Phenethylbenzamide, a versatile organic compound, has garnered significant interest within the scientific community for its potential therapeutic applications, notably in oncology. This guide provides a comprehensive validation of its mechanism of action, offering a comparative analysis with other relevant compounds, supported by experimental data and detailed protocols. Through an objective lens, we delve into the signaling pathways influenced by this compound, presenting a clear, data-driven overview for research and development professionals.
At the Crossroads of Cancer Signaling: Two Putative Mechanisms of Action
Current research on N-substituted benzamides, the chemical class to which this compound belongs, points towards two primary mechanisms through which these compounds exert their anti-cancer effects: the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the disruption of the Hsp90-Cdc37 protein-protein interaction. Both pathways are critical for cancer cell survival and proliferation, making them attractive targets for therapeutic intervention.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting chronic inflammation and protecting tumor cells from apoptosis (programmed cell death).
N-substituted benzamides have been shown to impede this pathway, and it is hypothesized that this compound acts similarly. The proposed mechanism involves the inhibition of IκBα phosphorylation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon receiving a pro-survival signal, IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its degradation and the subsequent release and translocation of NF-κB to the nucleus. Once in the nucleus, NF-κB activates the transcription of genes that promote cell survival. By preventing the initial phosphorylation of IκBα, this compound would effectively trap NF-κB in the cytoplasm, blocking its pro-survival signaling and rendering cancer cells more susceptible to apoptosis.
Unraveling the Multifaceted Biological Activities of N-Phenethylbenzamide: A Guide to its Modulatory Effects on Cellular Pathways
For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's interactions within a biological system is paramount. This guide provides a comprehensive overview of the known biological activities of N-Phenethylbenzamide, a naturally occurring amide with demonstrated therapeutic potential. While its precise primary cellular target and cross-reactivity profile remain an active area of investigation, existing research has shed light on its significant modulatory effects on key signaling pathways implicated in inflammation, microbial infection, and neurological processes.
This compound, also known as Riparin A, has emerged as a molecule of interest due to its diverse pharmacological properties. This guide will synthesize the current understanding of its biological effects, present available data in a structured format, and outline the experimental approaches used to elucidate its mechanisms of action.
Modulation of Inflammatory Pathways
This compound has been shown to exert potent anti-inflammatory effects in various preclinical models. Its mechanism in this context involves the downregulation of key inflammatory mediators and the inhibition of immune cell migration.
| Biological Effect | Key Findings | Model System |
| Reduction of Pro-inflammatory Cytokines | Decreased levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). | Animal models of inflammation |
| Inhibition of Neutrophil Migration | Reduced infiltration of neutrophils to the site of inflammation. | In vivo inflammation assays |
| Downregulation of Prostaglandin E2 (PGE2) | Lowered levels of PGE2, a key mediator of pain and inflammation. | Preclinical inflammatory models |
The anti-inflammatory action of this compound is believed to contribute to its therapeutic potential in inflammatory disorders. The signaling cascade affected by this compound in the context of inflammation is depicted below.
Antimicrobial and Antifungal Activity
This compound and its derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. Its mechanism of action in this context is an area of ongoing research, with evidence pointing towards the disruption of key virulence factors.
| Microbial Type | Key Findings | Organism(s) |
| Bacteria | Exhibits antimicrobial activity. | Various bacterial strains |
| Fungi | Inhibits the secretion of sulfite, a crucial virulence factor. | Dermatophytes |
The ability of this compound to interfere with microbial processes suggests its potential as a lead compound for the development of novel anti-infective agents.
Neurological and Antidepressant-like Effects
Emerging research has highlighted the potential of this compound to modulate neurological pathways associated with mood and stress. Studies have shown that it can produce antidepressant-like effects, potentially through the regulation of neurotrophic factors and the mitigation of oxidative stress.
| Neurological Effect | Key Findings | Model System |
| Antidepressant-like Activity | Reverses depressive-like behaviors. | Animal models of depression |
| Modulation of BDNF | Normalizes levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and growth. | In vivo neurological models |
| Reduction of Oxidative Stress | Mitigates oxidative damage in the brain. | Preclinical models of neurological stress |
These findings suggest that this compound may have therapeutic potential for mood disorders and other neurological conditions.
Experimental Protocols
The investigation of this compound's biological activities employs a variety of standard and advanced experimental techniques. Below are generalized protocols for assessing its anti-inflammatory and potential target-binding properties.
In Vitro Anti-Inflammatory Assay: Measurement of Pro-inflammatory Cytokines
-
Cell Culture: Culture a relevant cell line (e.g., murine macrophages like RAW 264.7) in appropriate media and conditions.
-
Stimulation: Induce an inflammatory response by treating the cells with an inflammatory agent such as lipopolysaccharide (LPS).
-
Treatment: Concurrently treat the cells with varying concentrations of this compound.
-
Incubation: Incubate the cells for a specified period to allow for cytokine production.
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the inhibitory effect.
Workflow for Target Identification
Given that the primary cellular target of this compound is not yet definitively identified, a systematic approach is required for its discovery. The following workflow outlines a general strategy for target identification.
Conclusion and Future Directions
This compound is a promising natural product with a remarkable range of biological activities. Its demonstrated anti-inflammatory, antimicrobial, and neuro-modulatory effects warrant further investigation for its therapeutic potential. A critical next step in the research and development of this compound is the definitive identification of its primary cellular target(s). Elucidating the direct molecular interactions of this compound will be instrumental in understanding its precise mechanism of action and in assessing its cross-reactivity with other cellular components. This knowledge will be invaluable for optimizing its therapeutic efficacy and safety profile for potential clinical applications. Future studies employing advanced techniques in chemical biology and proteomics are essential to unravel the complete pharmacological profile of this intriguing molecule.
N-Phenethylbenzamide: A Comparative Analysis of its Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial efficacy of N-Phenethylbenzamide and its derivatives against common bacterial pathogens, benchmarked against standard antibiotics. The information is compiled from recent preclinical studies to assist in evaluating its potential as a novel antimicrobial agent.
Executive Summary
This compound and its analogues have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. In vitro studies reveal that these compounds exhibit promising minimum inhibitory concentrations (MICs) against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism of action for the benzamide class of compounds is the inhibition of the bacterial cell division protein FtsZ, a novel target that distinguishes it from many conventional antibiotics. While direct comparative data for this compound against a wide array of standard antibiotics is limited in publicly available literature, this guide synthesizes the existing data on its derivatives to provide a preliminary assessment of its potential.
Quantitative Efficacy Comparison
The following tables summarize the available data on the antibacterial activity of this compound derivatives compared to standard antibiotics. It is important to note that the data for this compound derivatives are used as a surrogate to indicate the potential efficacy of the parent compound.
Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound Derivatives and Standard Antibiotics
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound Derivatives | |||
| Piperbetamide A, C, D | Shigella flexneri | 16-32 | |
| Piperbetamide A, C, D | Listeria monocytogenes | 16-32 | [1] |
| Piperbetamide A, C, D | Methicillin-resistant Staphylococcus aureus (MRSA) | 16-32 | [1] |
| Piperbetamide A, C, D | Vancomycin-resistant Enterococcus faecalis | 16-32 | [1] |
| Benzohydrazide Derivative 5 | Escherichia coli (NCIM 2065) | 0.64 | [2] |
| Benzohydrazide Derivative 21 | Escherichia coli (NCIM 2065) | 0.67 | [2] |
| Benzohydrazide Derivative 8 | Methicillin-resistant Staphylococcus aureus (NCIM 5021) | 0.66 | [2] |
| Benzohydrazide Derivative 21 | Methicillin-resistant Staphylococcus aureus (NCIM 5021) | 0.68 | [2] |
| Standard Antibiotics | |||
| Ciprofloxacin | Escherichia coli (NCIM 2065) | Value not specified in source | [2] |
| Ciprofloxacin | Methicillin-resistant Staphylococcus aureus (NCIM 5021) | Value not specified in source | [2] |
| Ampicillin | Vancomycin-resistant Enterococcus faecium | >16 |
Note: The MIC values for this compound derivatives are presented as a range in some cases, as reported in the source literature.
Mechanism of Action: FtsZ Inhibition
Benzamides, including this compound, exert their antibacterial effect by targeting a key protein in bacterial cell division called FtsZ. This protein is a homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the bacterial mid-cell, which initiates cytokinesis.
By binding to FtsZ, benzamides disrupt the normal dynamics of its polymerization and depolymerization. This interference leads to the delocalization of FtsZ from the division site and the formation of non-functional aggregates, ultimately blocking cell division and leading to bacterial cell death. This mechanism is a promising avenue for antibiotic development as FtsZ is highly conserved across many bacterial species but absent in eukaryotes, suggesting a potential for selective toxicity.
Caption: Mechanism of action of this compound via FtsZ inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and standard antibiotics are prepared in a suitable solvent. A two-fold serial dilution is then performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum: Bacterial colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Positive (bacteria and broth, no antimicrobial) and negative (broth only) controls are included.
-
Incubation: The inoculated plates are incubated at 37°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Test)
This qualitative method is used to determine the susceptibility of bacteria to an antimicrobial agent.
Detailed Steps:
-
Preparation of Agar Plates: Mueller-Hinton agar is prepared and poured into sterile Petri dishes to a uniform depth.
-
Inoculation: A sterile cotton swab is dipped into a standardized bacterial suspension (0.5 McFarland) and streaked evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
Application of Disks: Paper disks impregnated with a known concentration of this compound or a standard antibiotic are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the antimicrobial agent.
Conclusion
The available preclinical data suggests that this compound and its derivatives represent a promising class of antibacterial compounds with a novel mechanism of action. Their activity against resistant strains like MRSA warrants further investigation. However, to fully assess their therapeutic potential, more comprehensive studies directly comparing the efficacy of this compound with a broader range of standard antibiotics are crucial. Future research should also focus on the pharmacokinetic and pharmacodynamic properties of these compounds to evaluate their in vivo efficacy and safety profiles.
References
The Correlation Between In Vitro Efficacy and In Vivo Activity of N-Phenethylbenzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Phenethylbenzamide and its analogs have emerged as a promising class of compounds with a diverse range of biological activities, including antischistosomal, antimicrobial, and anticancer effects. Understanding the correlation between in vitro potency and in vivo efficacy is paramount for the successful translation of these molecules into clinical candidates. This guide provides an objective comparison of the performance of this compound derivatives with alternative therapeutic agents, supported by experimental data and detailed methodologies.
Data Presentation: In Vitro and In Vivo Activity Comparison
The following tables summarize the quantitative data for this compound derivatives and comparator drugs across different therapeutic areas.
Table 1: Antischistosomal Activity of N-Phenylbenzamide Derivatives vs. Praziquantel
| Compound | In Vitro Activity (EC50 against S. mansoni adult worms) | In Vivo Activity (Worm Burden Reduction in mice) | Cytotoxicity (CC50 against HEK293 cells) | Selectivity Index (CC50/EC50) |
| N-Phenylbenzamide Analog (Compound 9) | 80 nM[1] | Data not available | > 20 µM[1] | > 250 |
| Praziquantel (PZQ) | ~2 µM[2] | High reduction at standard doses | Generally low | High |
Table 2: Antimicrobial Activity of this compound Derivatives vs. Vancomycin
| Compound | Organism | In Vitro Activity (MIC) | In Vivo Activity (e.g., reduction in bacterial load in a skin infection model) |
| Piperbetamide A (this compound derivative) | Methicillin-resistant Staphylococcus aureus (MRSA) | 16-32 µg/mL[3][4] | Data not available |
| Vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-4 µg/mL | Effective in reducing bacterial load in various infection models[5] |
Table 3: Antitumor Activity of N-Benzylbenzamide Derivatives (Analogs of this compound)
| Compound | Cancer Cell Line | In Vitro Activity (IC50) | In Vivo Antitumor Activity (Tumor growth inhibition in H22 allograft mouse model) |
| N-Benzylbenzamide Derivative (Compound 20b) | Various cancer cell lines | 12-27 nM[6] | Significant tumor growth inhibition and decreased microvessel density[6] |
| Disodium Phosphate Prodrug (20b-P) | Not directly applicable | Not directly applicable | LD50 of 599.7 mg/kg (i.v.), indicating a good safety profile[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Antischistosomal Assay (Adult Worm Motility Assay)
-
Parasite Recovery: Adult Schistosoma mansoni worms are recovered from the hepatic portal system of infected mice (e.g., BALB/c) 6-7 weeks post-infection.
-
Culture: Worms are washed in RPMI-1640 medium supplemented with fetal calf serum and antibiotics and placed in 24-well plates containing the culture medium.
-
Compound Application: Test compounds, including N-phenylbenzamide derivatives and Praziquantel, are dissolved in DMSO and added to the wells at various concentrations. A DMSO-only well serves as a negative control.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for 24 to 72 hours.
-
Readout: Worm motility and morphological changes are observed and scored at different time points using a microscope. The EC50 value, the concentration at which 50% of the worms show a significant reduction in motility or morphological changes, is determined.
In Vivo Murine Schistosomiasis Model
-
Infection: Mice (e.g., BALB/c) are percutaneously infected with a defined number of S. mansoni cercariae[2].
-
Treatment: At 6-7 weeks post-infection, when the worms have reached maturity, the mice are treated orally with the test compounds or the vehicle control for a specified duration[7].
-
Worm Burden Determination: One to two weeks after the final treatment, the mice are euthanized, and the adult worms are recovered from the mesenteric veins and liver by portal perfusion.
-
Efficacy Calculation: The number of worms in the treated groups is compared to the untreated control group to calculate the percentage of worm burden reduction.
Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: A standardized inoculum of the bacterial strain (e.g., MRSA) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL[8][9].
-
Serial Dilution: The test compounds (this compound derivatives and Vancomycin) are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Murine Skin Infection Model
-
Wound Creation: A superficial or full-thickness wound is created on the dorsum of the mice (e.g., SKH1 hairless mice)[10][11].
-
Infection: The wound is inoculated with a specific concentration of the bacterial strain (e.g., MRSA).
-
Treatment: After a set period to allow for infection establishment, a topical or systemic formulation of the test compound is administered.
-
Evaluation: At various time points post-treatment, the wound area is measured, and the bacterial load in the wound tissue is quantified by homogenizing the tissue and plating serial dilutions.
-
Efficacy Assessment: The reduction in bacterial CFU in the treated groups is compared to the vehicle control group to determine the in vivo antimicrobial efficacy.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the activity of this compound and its analogs.
Figure 1. A generalized workflow for the discovery and development of this compound derivatives.
Figure 2. Proposed mechanism of action for anticancer N-Benzylbenzamide derivatives.
Figure 3. Mechanism of action of the alternative antischistosomal drug, Praziquantel.
Figure 4. Mechanism of action of the alternative antimicrobial agent, Vancomycin.
References
- 1. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathological and immunological evaluation of different regimens of praziquantel treatment in a mouse model of Schistosoma mansoni infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Four new this compound derivatives from the stems of piper betle and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. protocols.io [protocols.io]
- 10. A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benchmarking N-Phenethylbenzamide Against Known Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Published: November 17, 2025
This guide provides a comprehensive framework for evaluating the enzyme inhibitory potential of N-Phenethylbenzamide. While direct inhibitory data for this compound is not extensively documented in public literature, its core benzamide structure is a key feature in several classes of known enzyme inhibitors. Derivatives and structural analogs of this compound have shown activity against enzymes crucial in cellular signaling and disease pathology, including Histone Deacetylases (HDACs), Fatty Acid Amide Hydrolase (FAAH), and Sirtuins. Additionally, related compounds have been investigated as modulators of protein aggregation, such as that of amyloid-beta.
This document outlines the necessary benchmarks, experimental protocols, and data presentation structures to systematically investigate and compare the performance of this compound against well-characterized inhibitors in these target classes.
Potential Target Classes and Benchmark Inhibitors
Based on the activities of structurally related benzamide compounds, the following enzyme classes are proposed as primary targets for initial benchmarking studies.
-
Histone Deacetylases (HDACs): These enzymes play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Many benzamide derivatives are known to be potent HDAC inhibitors.
-
Fatty Acid Amide Hydrolase (FAAH): This serine hydrolase is the principal enzyme for the degradation of the endocannabinoid anandamide. FAAH inhibitors are investigated for their potential in treating pain, anxiety, and other neurological disorders.
-
Sirtuins (Class III HDACs): These are NAD⁺-dependent deacetylases that regulate a wide range of cellular processes, including aging, metabolism, and stress response.
-
Amyloid-Beta (Aβ) Aggregation: While not an enzyme, the aggregation of the Aβ peptide is a key pathological hallmark of Alzheimer's disease. Compounds that inhibit this process are of significant therapeutic interest.
For each class, established inhibitors are listed to serve as benchmarks for comparative analysis.
Data Presentation: A Framework for Comparison
Quantitative data from enzyme inhibition assays should be summarized to facilitate clear comparison. The following tables provide a standardized format for presenting key inhibitory metrics such as the half-maximal inhibitory concentration (IC₅₀).
Table 1: Comparative Inhibitory Activity against Class I/II Histone Deacetylases (HDACs)
| Compound | Target Enzyme | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|---|
| This compound | HDAC1 | Data to be determined | Fluorometric | - |
| HDAC2 | Data to be determined | Fluorometric | - | |
| HDAC6 | Data to be determined | Fluorometric | - | |
| Vorinostat (SAHA) | Pan-HDAC | ~50 | Fluorometric | Published Data |
| Trichostatin A (TSA) | Pan-HDAC | ~1-10 | Fluorometric | Published Data |
Table 2: Comparative Inhibitory Activity against Fatty Acid Amide Hydrolase (FAAH)
| Compound | Target Enzyme | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|---|
| This compound | Human FAAH | Data to be determined | Fluorometric | - |
| URB597 | Human FAAH | ~5 | Fluorometric | Published Data |
| PF-3845 | Human FAAH | ~7 | Fluorometric | Published Data[1] |
Table 3: Comparative Inhibitory Activity against Sirtuins
| Compound | Target Enzyme | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|---|
| This compound | SIRT1 | Data to be determined | Fluorometric | - |
| SIRT2 | Data to be determined | Fluorometric | - | |
| Nicotinamide | Pan-Sirtuin | ~50-200 | Fluorometric | Published Data[2] |
| AGK2 | SIRT2 | ~3.5 | Fluorometric | Published Data[3][4] |
Table 4: Comparative Inhibitory Activity against Amyloid-Beta (Aβ₄₂) Aggregation
| Compound | Inhibition Endpoint | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|---|
| This compound | Aβ₄₂ Fibrillization | Data to be determined | Thioflavin T | - |
| Resveratrol | Aβ₄₂ Fibrillization | ~10-30 | Thioflavin T | Published Data |
| Tannic Acid | Aβ₄₂ Fibrillization | ~25-50 | Thioflavin T | Published Data[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing the inhibitory activity of this compound against the proposed targets.
Histone Deacetylase (HDAC) Inhibition Assay Protocol
This fluorometric assay measures the activity of HDAC enzymes by quantifying the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound and benchmark inhibitors (e.g., Trichostatin A) dissolved in DMSO
-
Developer solution containing a protease (e.g., Trypsin) and an HDAC inhibitor to stop the reaction
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 355-360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound and benchmark inhibitors in HDAC Assay Buffer.
-
To each well of the microplate, add the test compound or vehicle control (DMSO).
-
Add the diluted HDAC enzyme solution to each well, excluding "no enzyme" controls.
-
Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
Incubate at room temperature for 15-20 minutes to allow for signal development.
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay Protocol
This assay quantifies FAAH activity through the hydrolysis of a fluorogenic substrate.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH Substrate (e.g., AAMCA - arachidonoyl 7-amino, 4-methylcoumarin amide)
-
This compound and benchmark inhibitors (e.g., URB597) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[6][7]
Procedure:
-
Prepare serial dilutions of this compound and benchmark inhibitors in FAAH Assay Buffer.
-
Add the test compound or vehicle control to the wells of the microplate.
-
Add the diluted FAAH enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.[1]
-
Initiate the reaction by adding the FAAH substrate solution.
-
Immediately begin kinetic measurement of fluorescence intensity over 30-60 minutes at 37°C.[6][8]
-
The rate of increase in fluorescence is proportional to FAAH activity.
-
Calculate the percentage of inhibition from the reaction rates and determine the IC₅₀ value.
Amyloid-Beta (Aβ₄₂) Aggregation Inhibition Assay Protocol
This assay uses Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, to monitor aggregation.
Materials:
-
Synthetic human Aβ₄₂ peptide
-
HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) for peptide monomerization
-
Assay Buffer (e.g., 20 mM sodium phosphate, pH 8.0)
-
Thioflavin T (ThT) stock solution
-
This compound and benchmark inhibitors (e.g., Resveratrol) dissolved in DMSO
-
96-well black microplates with clear bottoms
-
Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare monomeric Aβ₄₂ by dissolving the lyophilized peptide in HFIP, followed by evaporation to form a film and resuspension in a suitable buffer.[9]
-
Prepare serial dilutions of this compound and benchmark inhibitors in the assay buffer.
-
In the microplate, mix the Aβ₄₂ solution with the test compounds or vehicle control.
-
Add ThT solution to each well.
-
Seal the plate and incubate at 37°C with intermittent shaking.
-
Monitor the fluorescence intensity at regular intervals for up to 48 hours.
-
An increase in fluorescence indicates Aβ fibril formation.
-
Calculate the percentage of inhibition of aggregation at the plateau phase and determine the IC₅₀ value.
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Role of HDACs in chromatin remodeling and gene expression.
Caption: Workflow for a fluorometric enzyme inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. abcam.cn [abcam.cn]
A Comparative Guide to the Synthesis of N-Phenethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
N-Phenethylbenzamide is a chemical compound with significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The efficient synthesis of this amide is crucial for further research and development. This guide provides a comparative analysis of common and effective methods for the synthesis of this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound depends on several factors, including desired yield, purity, reaction time, cost, and environmental impact. Below is a summary of key quantitative data for four prominent synthesis methods.
| Method | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Schotten-Baumann Reaction | Phenethylamine, Benzoyl Chloride | Sodium Hydroxide | Water, Dichloromethane | 0 - Room Temp | 2 - 4 | Up to 99%[1] |
| EDC/HOBt Coupling | Phenethylamine, Benzoic Acid | EDC, HOBt, DIPEA | DMF | Room Temp | 12 - 24 | 70 - 90%[2] |
| DCC Coupling | Phenethylamine, Benzoic Acid | DCC, DMAP (catalytic) | Dichloromethane | 0 - Room Temp | 2 - 12 | ~70 - 90% (typical)[3] |
| Catalytic Direct Amidation | Phenethylamine, Benzoic Acid | Boric Acid (catalyst) | Toluene | Reflux (~110°C) | 5 - 20 | High (e.g., 89% for a similar amide) |
| Beckmann Rearrangement | 1,2-Diphenylethanone | Hydroxylamine, Acid (e.g., PPA) | Varies | Varies | Multi-step | High (for rearrangement step) |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate replication and adaptation in a laboratory setting.
Method 1: Schotten-Baumann Reaction
This classical method involves the acylation of phenethylamine with benzoyl chloride under basic conditions.[4][5][6][7]
Experimental Protocol:
-
In a flask, dissolve phenethylamine (1.0 eq.) in dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide (2.0 eq.).
-
Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Amide Coupling using EDC/HOBt
This method utilizes coupling agents to activate the carboxylic acid for amidation, avoiding the need for an acid chloride.[2][8]
Experimental Protocol:
-
To a solution of benzoic acid (1.0 eq.) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq.).
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture and stir for 10 minutes at room temperature.
-
Add phenethylamine (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 3: Amide Coupling using DCC
Dicyclohexylcarbodiimide (DCC) is another common coupling agent for direct amidation of carboxylic acids.[3][9]
Experimental Protocol:
-
Dissolve benzoic acid (1.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM to the mixture.
-
Add phenethylamine (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 1 M HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Method 4: Catalytic Direct Amidation with Boric Acid
This method represents a greener approach, using a catalyst to promote the direct reaction between the carboxylic acid and amine, with water as the only byproduct.
Experimental Protocol:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, add benzoic acid (1.0 eq.), boric acid (5 mol%), and toluene.
-
Add phenethylamine (1.05 eq.) to the mixture.
-
Heat the reaction mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap (5-20 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with 1 M HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Method 5: Beckmann Rearrangement
This multi-step approach involves the synthesis of a ketoxime followed by an acid-catalyzed rearrangement to the amide.[10][11][12][13]
Step 1: Synthesis of 1,2-Diphenylethanone Oxime
-
Dissolve 1,2-diphenylethanone (deoxybenzoin) (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in ethanol.
-
Add a solution of sodium hydroxide (2.0 eq.) in water.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Collect the precipitated oxime by filtration and wash with water.
-
Recrystallize the crude oxime from ethanol.
Step 2: Beckmann Rearrangement to this compound
-
Add the prepared 1,2-diphenylethanone oxime (1.0 eq.) to a cooled solution of a strong acid such as polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with water and a dilute solution of sodium bicarbonate.
-
Purify the product by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the primary synthesis methods of this compound.
References
- 1. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. careerendeavour.com [careerendeavour.com]
- 13. Beckmann Rearrangement [organic-chemistry.org]
Reproducibility of N-Phenethylbenzamide Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of biological assay results for N-Phenethylbenzamide derivatives, focusing on anti-inflammatory activity. The data presented is based on the widely accepted carrageenan-induced paw edema model in rats, a standard preclinical assay for evaluating anti-inflammatory potential. For comparison, data for the well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, is also presented.
Comparative Analysis of Anti-inflammatory Activity and Reproducibility
The following table summarizes the anti-inflammatory effects of a representative benzamide derivative and Ibuprofen in the carrageenan-induced paw edema assay. The reproducibility of the assay for each compound is presented as the Coefficient of Variation (CV%), calculated from the mean and standard deviation (SD) or standard error of the mean (SEM) reported in the cited studies. A lower CV% indicates higher reproducibility.
| Compound | Dose (mg/kg) | Time Post-Carrageenan (hours) | Paw Volume Increase (mL) or % Inhibition of Edema | Standard Deviation (SD) / Standard Error of Mean (SEM) | Coefficient of Variation (CV%) | Reference |
| Benzamide Derivative | 200 | 4 | 96.31% Inhibition | Mean ± SD | Not explicitly stated, but significant (p < 0.05) | [1] |
| Ibuprofen | 35 | 4 | 0.54 mL | ± 0.07 (SEM) | 12.96% | [2] |
| Ibuprofen | 40 | 3 | 66.46% Inhibition | Not explicitly stated, but significant (p < 0.01) | Not calculable | [3] |
| Indomethacin (Reference) | 10 | 3 | 46.39% Inhibition | ± 13.34 (SD) | 28.76% | [4] |
Note: Direct comparison of CV% is challenging due to variations in experimental conditions and reporting standards across different studies. However, the available data suggests that the carrageenan-induced paw edema assay can yield reproducible results for both benzamide derivatives and standard NSAIDs like ibuprofen. The variability observed in some studies, as indicated by a higher CV%, can be attributed to biological variability inherent in animal models and minor differences in experimental execution.
Factors Influencing Reproducibility in Benzamide Biological Assays
Several factors can influence the reproducibility of biological assays involving benzamide compounds:
-
Compound Stability and Solubility: The stability of the specific benzamide derivative in the chosen vehicle and its solubility can impact the actual concentration delivered, leading to variability.
-
Assay Conditions: Minor variations in experimental conditions, such as temperature, incubation times, and reagent concentrations, can affect results.
-
Biological Variability: Inherent biological differences among test animals (e.g., age, weight, and genetic background) can contribute to variations in response.
-
Technical Skill: The precision and consistency of the researcher performing the assay, particularly in procedures like injections and measurements, are crucial for reproducibility.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound derivative or Ibuprofen) dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups (n=6-8 per group).
-
Fasting: Animals are fasted overnight before the experiment with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compound or vehicle (for the control group) is administered orally or intraperitoneally at a predetermined time (e.g., 60 minutes) before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at specific time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition:
-
The increase in paw volume is calculated by subtracting the initial paw volume from the paw volume at each time point.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Statistical Analysis: Data are typically expressed as the mean ± standard error of the mean (SEM). Statistical significance between the control and treated groups is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
References
Safety Operating Guide
Proper Disposal of N-Phenethylbenzamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-Phenethylbenzamide, ensuring compliance and minimizing risk.
I. Understanding the Hazard Profile of this compound
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spill Management: In case of a spill, avoid dust formation. Collect the spilled material using appropriate tools and place it in a sealed container for disposal as hazardous waste.
II. This compound: Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for its proper handling, storage, and disposal.
| Property | Value |
| Molecular Formula | C₁₅H₁₅NO |
| Molecular Weight | 225.29 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 115-119 °C |
| Boiling Point | 439.0 ± 24.0 °C at 760 mmHg (Predicted) |
| Flash Point | 264.3 °C |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and dichloromethane.[2] |
| Chemical Incompatibilities | Strong oxidizing agents. |
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste from a laboratory setting. This procedure is based on general best practices for hazardous chemical waste management.
Experimental Protocol: Chemical Waste Segregation and Containment
-
Waste Identification and Classification:
-
All waste materials containing this compound, including unused product, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and reaction byproducts, must be classified as hazardous chemical waste.
-
-
Waste Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for the collection of solid this compound waste. The container should have a secure screw-top lid.
-
For solutions containing this compound, use a compatible liquid waste container. Ensure the container material is resistant to the solvents used.
-
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste separately from other solid chemical wastes unless they are known to be compatible.
-
Liquid Waste: Do not mix this compound solutions with other liquid waste streams without first consulting chemical compatibility charts. Specifically, avoid mixing with strong oxidizing agents.
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Labeling of Waste Containers:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration or percentage of this compound in the waste mixture.
-
The date when the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.
-
Store the waste away from heat, flames, and incompatible chemicals.
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the storage time limit set by your institution (typically 90-180 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your local regulations for any additional requirements.
References
Personal protective equipment for handling N-Phenethylbenzamide
This guide provides crucial safety, operational, and disposal protocols for laboratory professionals handling N-Phenethylbenzamide. The information herein is intended to ensure the safe and effective use of this compound in research and development settings, fostering a culture of safety and building trust in laboratory operations.
Personal Protective Equipment (PPE)
To ensure personal safety while handling this compound, the following personal protective equipment (PPE) is mandatory. Adherence to these guidelines is critical to minimize exposure and prevent potential harm.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3][4] |
| Skin Protection | Gloves | Wear chemical-impermeable gloves. Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended. Gloves must be inspected for integrity before each use.[1][2] |
| Protective Clothing | Wear fire/flame-resistant and impervious clothing to prevent skin exposure. A lab coat or coveralls are required.[1][2][3][4] | |
| Respiratory Protection | Respirator | In case of inadequate ventilation, or if exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator with an appropriate cartridge.[1][2][3][4] |
Quantitative Safety Data
Currently, specific occupational exposure limits (OELs) for this compound have not been established.[1][3][4] The same applies to its parent compound, benzamide.[1][5] However, toxicological data for benzamide provides some context for its potential hazards.
| Compound | Test | Result | Species |
| Benzamide | LD50 Oral | 1160 mg/kg | Mouse[6][7] |
| Benzamide | LD50 Oral | 1125 mg/kg | Rabbit[2] |
| Benzamide | LC50 - fish (Pimephales promelas) | 661 mg/l - 96 h | Fathead minnow[2] |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%. This data is for the parent compound, benzamide, and should be used as a precautionary indicator for this compound.
Experimental Protocol: Safe Handling and Disposal Workflow
A systematic approach is essential for the safe handling of this compound in a laboratory setting. The following protocol outlines the procedural steps from preparation to disposal.
1. Preparation and Precautionary Measures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
PPE Donning: Don all required personal protective equipment as specified in the table above.
-
Material Check: Ensure the container of this compound is intact and properly labeled.
2. Handling and Usage
-
Avoid Contamination: Avoid contact with skin, eyes, and clothing.[1][2]
-
Dust and Aerosol Prevention: Avoid the formation and inhalation of dust and aerosols.[1][2]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge. Keep away from open flames and other sources of ignition.[1][2]
-
Hygiene Practices: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling and before breaks.[5]
3. Storage
-
Container: Store in a tightly closed, original container.[1][2][5]
-
Conditions: Keep in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2][7]
-
Security: Store in a locked-up area accessible only to qualified or authorized personnel.[5]
4. Spill Management
-
Evacuation: In case of a spill, evacuate personnel to a safe area.[1][2]
-
Ventilation and Ignition Control: Ensure adequate ventilation and remove all sources of ignition.[1][2]
-
Containment and Cleanup:
-
Environmental Protection: Prevent the spill from entering drains or the environment.[1][5]
5. Disposal Plan
-
Waste Characterization: this compound waste is considered chemical waste.
-
Containerization: Collect waste material in a suitable, labeled, and closed container.[1][2] Do not mix with other waste.[5]
-
Disposal Route: Dispose of the contents and container in accordance with all applicable local, national, and international regulations. This may involve using a licensed disposal company.[2][5][7] Uncleaned containers should be treated as the product itself.[5]
Operational Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
References
- 1. nj.gov [nj.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. tagis.dep.wv.gov [tagis.dep.wv.gov]
- 6. actylislab.com [actylislab.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. This compound | C15H15NO | CID 95083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
